5-Phenylpenta-2,4-dienal
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZBVTWSKWXMN-VDESZNBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-40-5 | |
| Record name | 2,4-Pentadienal, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentadienal, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-phenylpenta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpenta-2,4-dienal is an α,β,γ,δ-unsaturated aldehyde featuring an extended π-conjugation system composed of a phenyl group, a diene, and a carbonyl group. This unique structural arrangement imparts a range of chemical properties and reactivity that make it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, along with detailed experimental protocols and an exploration of its relevance in drug discovery.
Chemical and Physical Properties
This compound, in its most stable (2E,4E) isomeric form, is a solid at room temperature. The extensive conjugation within the molecule dictates many of its physical and spectroscopic properties.
Table 1: Physicochemical Properties of (2E,4E)-5-Phenylpenta-2,4-dienal
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O | [1][2] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 13466-40-5 | [1][2] |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienal | [1] |
| Melting Point | 43 °C | [3] |
| Boiling Point | 301.1 °C (at 760 mmHg) | [2] |
| Density | 1.024 g/cm³ | [2] |
| Flash Point | 109.2 °C | [2] |
| Appearance | Clear Liquid or Solid | [4] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis
The primary and most classical method for synthesizing this compound is through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[5]
Synthesis Pathway: Claisen-Schmidt Condensation
The reaction proceeds via the formation of a nucleophilic enolate from acetaldehyde, which then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The subsequent β-hydroxy aldehyde intermediate readily undergoes dehydration, driven by the formation of the highly stable, extended conjugated system.[5]
Experimental Protocol: Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienal
This protocol is a representative procedure based on the Claisen-Schmidt condensation.
-
Reaction Setup: A solution of cinnamaldehyde (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: An aqueous solution of a base, such as sodium hydroxide (e.g., 10% w/v), is added, followed by the dropwise addition of acetaldehyde (1.1 equivalents).
-
Reaction: The mixture is stirred vigorously at a low temperature (0-5 °C) for a specified period (e.g., 2-4 hours), then allowed to warm to room temperature and stirred for an additional period (e.g., 24 hours).[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (2E,4E)-5-phenylpenta-2,4-dienal.
Chemical Reactivity
The reactivity of this compound is governed by its aldehyde functional group and the extended conjugated system, which provides multiple electrophilic sites for nucleophilic attack.
Overview of Reactive Sites
The molecule has three primary electrophilic sites: the carbonyl carbon (C1), the carbon at position 3 (C3), and the carbon at position 5 (C5). Nucleophilic attack can occur at any of these positions, with the outcome often depending on the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).
Key Reactions
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Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. Selective oxidizing agents are preferred to avoid reactions with the diene system.[5]
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol. Reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) can achieve this transformation while preserving the conjugated double bonds.[5]
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Michael (1,4-) Addition: As a potent Michael acceptor, this compound readily undergoes conjugate addition with soft nucleophiles. This is a key reaction in both synthetic and biological contexts.
Experimental Protocol: Michael Addition
This is a representative protocol for the Michael addition of a nucleophile to an α,β-unsaturated system.
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Reaction Setup: To a solution of (2E,4E)-5-phenylpenta-2,4-dienal (1 equivalent) in a suitable solvent (e.g., acetonitrile), the Michael donor (e.g., phenylacetonitrile, 1.4 equivalents) is added.
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Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents), is added to the mixture.
-
Reaction: The reaction is stirred at room temperature for a specified time (e.g., 1 hour) and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 1,4-addition product.
Spectroscopic Properties
The spectroscopic properties of this compound are characteristic of its highly conjugated structure.
Table 2: Spectroscopic Data for (2E,4E)-5-Phenylpenta-2,4-dienal and Analogues
| Technique | Feature | Typical Value/Range | Reference(s) |
| ¹H NMR | Aldehyde proton (CHO) | δ 9.5 - 10.2 ppm (d, J ≈ 7-8 Hz) | [5] |
| Olefinic protons | δ 5.8 - 7.6 ppm (m) | [5] | |
| Phenyl protons | δ 7.2 - 7.5 ppm (m) | [5] | |
| Vicinal coupling (³JHH) for trans C=C | 11 - 18 Hz | [5] | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~193 ppm | [7] |
| Olefinic & Aromatic carbons | ~127 - 153 ppm | [7] | |
| IR Spectroscopy | C=O stretch (conjugated aldehyde) | 1685 - 1665 cm⁻¹ | [5] |
| C=C stretch (conjugated diene) | 1640 - 1600 cm⁻¹ | [5] | |
| C-H bend (out-of-plane, phenyl) | 770 - 690 cm⁻¹ | [5] | |
| UV-Vis Spectroscopy | π → π* transition | Expected strong absorption in the UV-Vis region due to extensive conjugation. | [5] |
Applications in Drug Discovery and Development
While this compound itself is primarily a synthetic intermediate, its core structure is present in or serves as a precursor to molecules with significant biological activity. The electrophilic nature of the α,β-unsaturated aldehyde moiety allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a mechanism of action for some drugs.
Derivatives of similar scaffolds have shown promise in various therapeutic areas:
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Anticancer Activity: The 4-phenyl-2-quinolone scaffold, which can be conceptually derived from this compound, has been investigated for its antimitotic properties. For instance, certain 4-phenyl-2-quinolone derivatives have demonstrated potent antiproliferative activity against cancer cell lines like COLO205 and H460, with IC₅₀ values in the sub-micromolar range.[8] Other complex heterocyclic derivatives have shown cytotoxic effects against leukemia cell lines.[9]
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Enzyme Inhibition: The structural motif is also found in compounds designed to inhibit specific enzymes. For example, derivatives of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine have been developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for the treatment of type 2 diabetes, with IC₅₀ values as low as 2.0 nM.
The synthetic accessibility and reactivity of this compound make it a versatile starting point for the synthesis of compound libraries for screening in drug discovery programs.
Workflow for Biological Screening
The general workflow for assessing the biological potential of new derivatives synthesized from this compound involves several key stages.
Conclusion
This compound is a molecule with rich and varied chemical properties stemming from its extended conjugated system and aldehyde functionality. Its straightforward synthesis via the Claisen-Schmidt condensation and its predictable reactivity make it a valuable tool for organic chemists. Furthermore, the biological activities observed in its derivatives highlight its potential as a foundational structure for the development of new therapeutic agents. This guide has provided a detailed technical overview intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.
References
- 1. This compound | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13466-40-5 | FP166368 [biosynth.com]
- 3. (2E,4E)-5-phenylpenta-2,4-dienal [stenutz.eu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Paracyclophanylthiazoles with Anti-Leukemia Activity: Design, Synthesis, Molecular Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (2E,4E)-5-phenylpenta-2,4-dienal
This technical guide provides an in-depth overview of (2E,4E)-5-phenylpenta-2,4-dienal, including its chemical identity, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity
The compound with the systematic name (2E,4E)-5-phenylpenta-2,4-dienal is a polyunsaturated aldehyde.
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IUPAC Name : (2E,4E)-5-phenylpenta-2,4-dienal[1]
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Synonyms : 5-Phenylpenta-2,4-dienal, 5-phenyl-2,4-pentadienal
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CAS Number : 13466-40-5
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Molecular Formula : C₁₁H₁₀O
Physicochemical Properties
A summary of the key quantitative data for (2E,4E)-5-phenylpenta-2,4-dienal is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | PubChem |
| Melting Point | 43 °C | Stenutz[2] |
| XLogP3-AA | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Experimental Protocols
Detailed methodologies for the synthesis and reduction of (2E,4E)-5-phenylpenta-2,4-dienal are provided below.
3.1. Synthesis via Claisen-Schmidt Condensation
The primary synthetic route to (2E,4E)-5-phenylpenta-2,4-dienal is a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[1]
-
Reaction Principle : A base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the highly conjugated (2E,4E)-5-phenylpenta-2,4-dienal.[1]
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Materials :
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Cinnamaldehyde
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Acetaldehyde
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Base (e.g., Sodium Hydroxide)
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Solvent (e.g., Ethanol, Water)
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Acid for neutralization (e.g., Hydrochloric Acid)
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Organic solvent for extraction (e.g., Dichloromethane)
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Drying agent (e.g., Anhydrous Magnesium Sulfate)
-
-
Procedure :
-
Dissolve cinnamaldehyde in a suitable solvent such as ethanol in a reaction flask.
-
Prepare a solution of the base (e.g., sodium hydroxide) in water.
-
Cool the reaction flask in an ice bath.
-
Slowly add the acetaldehyde to the cinnamaldehyde solution.
-
Add the basic solution dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring for a specified time to allow the reaction to proceed to completion.
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
3.2. Selective Reduction to (2E,4E)-5-phenylpenta-2,4-dien-1-ol
The aldehyde functional group in (2E,4E)-5-phenylpenta-2,4-dienal can be selectively reduced to a primary alcohol without affecting the conjugated diene system.[1]
-
Reaction Principle : A mild reducing agent is used to selectively reduce the aldehyde to an alcohol. A common method is the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride.
-
Materials :
-
(2E,4E)-5-phenylpenta-2,4-dienal
-
Sodium Borohydride (NaBH₄)
-
Cerium(III) Chloride (CeCl₃)
-
Solvent (e.g., Methanol)
-
Quenching solution (e.g., dilute Hydrochloric Acid)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
-
Procedure :
-
Dissolve (2E,4E)-5-phenylpenta-2,4-dienal and cerium(III) chloride in methanol in a reaction flask.
-
Cool the mixture in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to yield the desired alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol.
-
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the workflow for the synthesis and purification of (2E,4E)-5-phenylpenta-2,4-dienal.
References
Spectroscopic Profile of 5-phenylpenta-2,4-dienal: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-phenylpenta-2,4-dienal, a conjugated aldehyde of interest to researchers in organic synthesis, materials science, and drug development. The guide presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for compound characterization and further investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while some of this data is derived from experimental spectra, specific high-resolution data for this compound is not widely published. Therefore, some values are estimated based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| H1 (Aldehyde) | 9.5 - 9.7 | Doublet | ~7.5 |
| H2 | 6.2 - 6.4 | Doublet of Doublets | ~15.0, ~7.5 |
| H3 | 7.0 - 7.2 | Multiplet | - |
| H4 | 6.8 - 7.0 | Multiplet | - |
| H5 | 6.9 - 7.1 | Doublet | ~15.5 |
| Aromatic Protons | 7.2 - 7.6 | Multiplet | - |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C1 (C=O) | 193 - 195 |
| C2 | 128 - 130 |
| C3 | 150 - 152 |
| C4 | 129 - 131 |
| C5 | 145 - 147 |
| Aromatic C (quaternary) | 135 - 137 |
| Aromatic C-H | 127 - 131 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies
The IR spectrum is characterized by the presence of a conjugated aldehyde and aromatic functionalities.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (conjugated aldehyde) | 1665 - 1685 | Strong |
| C=C Stretch (alkene) | 1600 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-H Stretch (aldehyde) | 2720 - 2820 | Medium, often two bands |
| C-H Stretch (aromatic and vinylic) | 3000 - 3100 | Medium |
| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀O |
| Molecular Weight | 158.20 g/mol |
| Predicted Major Fragments (m/z) | |
| 158 | [M]⁺ (Molecular Ion) |
| 157 | [M-H]⁺ |
| 131 | [M-CHO]⁺ (Loss of formyl radical) |
| 129 | [C₁₀H₉]⁺ |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer. Electron Impact (EI) ionization is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Biological Activity of 5-phenylpenta-2,4-dienal and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5-phenylpenta-2,4-dienal is limited in the current scientific literature. This guide provides an in-depth overview of the biological activities of its parent compound, cinnamaldehyde, and its other close structural analogues. The information presented herein is intended to infer the potential therapeutic properties of this compound and to serve as a foundation for future research.
Introduction
This compound is an α,β-unsaturated aldehyde, extending the conjugated system of cinnamaldehyde by an additional vinyl group. This structural feature is significant as the biological activities of this class of compounds are often attributed to the electrophilic nature of the conjugated system, which can react with nucleophilic residues in biological macromolecules. Cinnamaldehyde, the major active component of cinnamon, has been extensively studied and shown to possess a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will explore these activities as a predictive framework for the potential of this compound and its derivatives in drug discovery and development.
Anticancer Activity
Cinnamaldehyde and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of tumor angiogenesis.
Quantitative Data on Anticancer Activity of Cinnamaldehyde Analogues
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cinnamaldehyde | U87MG (Glioblastoma) | 11.6 µg/mL | [1] |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 200 µg/mL (32.3% inhibition) | [1] |
| 2'-Hydroxycinnamaldehyde | SW620 (Colon Cancer) | - | [2] |
| Cinnamaldehyde Derivative (CB403) | - | - | [2] |
| Cinnamaldehyde-Chalcone Analogue (5n) | DU145 (Prostate Cancer) | 8.719 ± 1.8 µM | [3] |
| Cinnamaldehyde-Chalcone Analogue (5n) | SKBR-3 (Breast Cancer) | 7.689 µM | [3] |
| Cinnamaldehyde-Chalcone Analogue (5n) | HEPG2 (Liver Cancer) | 9.380 ± 1.6 µM | [3] |
Signaling Pathways in Anticancer Activity
The anticancer effects of cinnamaldehyde derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. A common mechanism is the induction of the intrinsic apoptotic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[3][4]
Antimicrobial Activity
Derivatives of cinnamaldehyde have shown broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of essential cellular processes.
Quantitative Data on Antimicrobial Activity of Cinnamaldehyde Analogues
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde-GA Schiff base | Staphylococcus aureus | 46 | [5] |
| Cinnamaldehyde-GA Schiff base | Escherichia coli | 375 | [5] |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli | 100 | |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | |
| α-Methyl cinnamaldehyde | Candida albicans | 50-100 | |
| trans-4-Methyl cinnamaldehyde | Candida albicans | 50-100 |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anti-inflammatory Activity
The α,β-unsaturated carbonyl moiety present in this compound and its analogues is a key structural feature for their anti-inflammatory effects. These compounds can modulate inflammatory responses primarily through the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response.
Quantitative Data on Anti-inflammatory Activity of Phenylpropanoids
| Compound | Assay | Effect | IC50 Value | Reference |
| Pinoresinol | NO Production | Inhibition | 6.25 ± 0.42 µM | |
| Dendrocoumarin A | NO Production | Inhibition | 7.87 ± 0.67 µM | |
| 5-Hydroxyconiferaldehyde | PGE2 Production | Inhibition | - |
Signaling Pathways in Anti-inflammatory Activity
NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cinnamaldehyde and its derivatives can inhibit this pathway by preventing IκB degradation.
Nrf2 Signaling Pathway: The transcription factor Nrf2 regulates the expression of antioxidant enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the antioxidant response element (ARE).
Experimental Protocol: Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB p65, IκBα, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its close analogue, cinnamaldehyde, and other α,β-unsaturated aldehydes provides a strong basis for predicting its potential as a bioactive compound. The extended conjugation in this compound may enhance its reactivity and, consequently, its biological effects. Future research should focus on the direct evaluation of this compound and its novel derivatives for their anticancer, antimicrobial, and anti-inflammatory properties to validate the therapeutic potential suggested by its structural analogues. The experimental protocols and mechanistic pathways detailed in this guide offer a comprehensive framework for initiating such investigations.
References
- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 2. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]
- 3. tdx.cat [tdx.cat]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Reactivity of the Aldehyde Group in 5-Phenylpenta-2,4-dienal: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Key Reactions, and Biological Potential of a Versatile α,β-Unsaturated Aldehyde
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 5-phenylpenta-2,4-dienal, a conjugated aldehyde of interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document details key chemical transformations, including synthesis, oxidation, reduction, and nucleophilic additions, and explores the potential biological significance of this class of compounds.
Introduction
This compound is an α,β,γ,δ-unsaturated aldehyde characterized by a phenyl group conjugated to a five-carbon dienal system. The presence of the aldehyde functional group in conjugation with an extended π-system imparts a unique electronic character to the molecule, making the aldehyde group and the dienyl system susceptible to a variety of chemical transformations. The electrophilic nature of the carbonyl carbon is a key determinant of its reactivity, rendering it a target for nucleophilic attack.[1] This guide will systematically explore the principal reactions involving the aldehyde moiety of this compound.
Synthesis of this compound
The most common and classical method for the synthesis of this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[1] This reaction involves the base-catalyzed condensation of cinnamaldehyde with acetaldehyde.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Enolate Formation: A base, such as sodium hydroxide, abstracts an α-proton from acetaldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cinnamaldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy aldehyde intermediate.
-
Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated this compound.
Below is a diagram illustrating the logical workflow of the Claisen-Schmidt condensation for the synthesis of this compound.
Caption: Claisen-Schmidt condensation for this compound synthesis.
Key Reactions of the Aldehyde Group
The aldehyde group in this compound is a focal point for a range of chemical transformations.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. While strong oxidizing agents can be employed, selective methods are often preferred to avoid unwanted reactions with the conjugated diene system.
Experimental Protocol: Oxidation using Nickel(II) Catalyst
A reported effective system for the oxidation of aldehydes to carboxylic acids utilizes a nickel(II) salt as a catalyst with sodium hypochlorite (commercial bleach) as the terminal oxidant. This method is often performed under ambient conditions and can provide high yields.[1]
| Reagent/Parameter | Condition/Amount |
| This compound | 1 equivalent |
| Nickel(II) Chloride | Catalytic amount |
| Sodium Hypochlorite (aq) | Excess |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | Typically 1-4 hours |
Note: The reaction should be monitored by TLC for completion. Workup typically involves quenching the excess oxidant, extraction, and purification by chromatography or recrystallization.
Reduction to Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol. The choice of reducing agent is critical to achieve chemoselectivity and avoid reduction of the carbon-carbon double bonds. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.
Experimental Protocol: Reduction using Sodium Borohydride
| Reagent/Parameter | Condition/Amount |
| This compound | 1 equivalent |
| Sodium Borohydride | 1.1 - 1.5 equivalents |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes to 2 hours |
Note: The reaction is typically quenched with water or dilute acid, followed by extraction and purification.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. A significant reaction in this class is the Michael addition , or 1,4-conjugate addition, to the α,β-unsaturated system. While the primary focus of this guide is the aldehyde group, it is important to note that in conjugated systems like this compound, nucleophilic attack can also occur at the β- or δ-positions.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹³C NMR | Resonances for the aldehyde carbon (around 193 ppm), vinylic carbons (128-155 ppm), and the phenyl group carbons. |
| ¹H NMR | A characteristic signal for the aldehyde proton (around 9.6 ppm) and signals in the vinylic region (6-8 ppm) for the protons of the dienal system and the phenyl group. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1680 cm⁻¹ and C=C stretching vibrations for the conjugated system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol ). |
Biological Significance and Potential in Drug Development
While specific studies on the biological activity of this compound are limited, the broader class of α,β-unsaturated aldehydes, including its structural analog cinnamaldehyde, has been the subject of extensive research. These compounds are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The reactivity of the α,β-unsaturated aldehyde moiety is believed to be central to its biological effects. These compounds can act as Michael acceptors, reacting with nucleophilic residues in proteins, such as cysteine and histidine, thereby modulating the function of key cellular targets.
Potential Involvement in Signaling Pathways
Based on studies of related α,β-unsaturated aldehydes like cinnamaldehyde, it is plausible that this compound could modulate various signaling pathways. Two key pathways that are often implicated are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.
-
NF-κB Signaling: This pathway is a central regulator of inflammation and cell survival. Some α,β-unsaturated aldehydes have been shown to inhibit NF-κB signaling, potentially through the alkylation of key proteins in the pathway, leading to an anti-inflammatory response.
-
Nrf2 Signaling: This pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds can activate the Nrf2 pathway, leading to the expression of a battery of antioxidant and cytoprotective genes.
The following diagram illustrates a hypothetical model of how an α,β-unsaturated aldehyde like this compound might interact with these pathways.
Caption: Potential modulation of NF-κB and Nrf2 pathways by an α,β-unsaturated aldehyde.
It is crucial to emphasize that this is a generalized model based on the activity of structurally related compounds. Further experimental validation is required to confirm the specific effects of this compound on these and other signaling pathways.
Conclusion
The aldehyde group in this compound is a versatile functional group that participates in a variety of important chemical transformations. Its reactivity, governed by the conjugated π-system, allows for its conversion into other valuable chemical entities such as carboxylic acids and alcohols. While the specific biological roles of this compound are yet to be fully elucidated, its structural similarity to other biologically active α,β-unsaturated aldehydes suggests its potential as a modulator of key cellular signaling pathways. This makes it a compound of significant interest for further investigation in the fields of synthetic and medicinal chemistry. Researchers and drug development professionals are encouraged to explore the synthetic utility and biological potential of this intriguing molecule.
References
An In-Depth Technical Guide on the Electrophilic Nature of 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpenta-2,4-dienal is a conjugated aldehyde with significant electrophilic character, rendering it a versatile tool in organic synthesis and a molecule of interest in the study of cellular signaling pathways. Its extended π-system, encompassing a phenyl ring, two carbon-carbon double bonds, and a carbonyl group, results in multiple electrophilic sites susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of this compound, including its reactivity in Michael additions, its potential role in modulating the Keap1-Nrf2 signaling pathway, and detailed experimental protocols for its synthesis and key reactions.
Introduction
The electrophilic reactivity of α,β-unsaturated carbonyl compounds is a cornerstone of organic chemistry, with wide-ranging applications in the synthesis of complex molecules and the development of therapeutic agents. This compound, as an extended conjugated system, presents a fascinating case study in electrophilicity. The delocalization of π-electrons across the molecule creates electron-deficient centers at the carbonyl carbon and the β- and δ-positions, making it a prime target for a variety of nucleophiles.[1] This inherent reactivity has been exploited in numerous synthetic transformations and is increasingly recognized for its potential to modulate biological processes through the covalent modification of proteins.
Electrophilic Reactivity and Reaction Mechanisms
The electrophilic nature of this compound is manifested in two primary reaction pathways: direct nucleophilic attack at the carbonyl carbon and conjugate addition (Michael addition) to the β- or δ-carbon.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can directly attack this carbon, leading to the formation of a tetrahedral intermediate. This pathway is typical for strong, "hard" nucleophiles.
Conjugate Addition (Michael Addition)
The extended conjugation in this compound allows for 1,4- and 1,6-additions, also known as Michael additions. Soft nucleophiles, such as thiols and amines, preferentially attack the electron-deficient β- or δ-carbons. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate. The regioselectivity of the Michael addition can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Quantitative Reactivity Data
While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively documented in publicly available literature, the reactivity of α,β-unsaturated aldehydes is generally quantifiable. The electrophilicity of these compounds can be assessed using methods like the kinetic glutathione (GSH) chemoassay, which determines second-order rate constants for the Michael addition of GSH.[2] For structurally similar α,β-unsaturated ketones, acrylates, and propiolates, these rate constants can span several orders of magnitude, indicating a strong dependence on the specific molecular structure.[2]
Computational chemistry provides another avenue for quantifying electrophilicity. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the global electrophilicity index (ω) can be calculated to predict the reactivity of Michael acceptors.[3] A lower LUMO energy generally corresponds to a higher electrophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [4][5] |
| Molecular Weight | 158.20 g/mol | [4][5][6] |
| Boiling Point | 301.1 °C | [4] |
| Density | 1.024 g/cm³ | [4] |
| Flash Point | 109.2 °C | [4] |
| XLogP3-AA | 2.5 | [5] |
Biological Significance: Covalent Modification of Keap1 and Activation of the Nrf2 Pathway
The electrophilic nature of α,β-unsaturated aldehydes like this compound has significant implications in biological systems. These compounds can act as covalent modifiers of proteins, particularly targeting the nucleophilic thiol groups of cysteine residues.[7] One of the most well-characterized targets of such electrophiles is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7]
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[8][9][10] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[11] However, in the presence of electrophiles, specific cysteine residues within Keap1 are covalently modified.[7][12] This modification induces a conformational change in Keap1, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][14]
The ability of fragrant unsaturated aldehydes, structurally related to this compound, to activate the Keap1/Nrf2 system has been demonstrated, suggesting a potential role for these compounds in cellular protection against oxidative stress.[14]
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a typical base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound from cinnamaldehyde and acetaldehyde.[1]
Materials:
-
Cinnamaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask equipped with a stirring bar and cool the solution in an ice bath.
-
Add ethanol to the cooled NaOH solution and continue stirring.
-
Slowly add a solution of cinnamaldehyde in ethanol to the basic solution.
-
Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature below 25 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition of a Thiol to this compound
This protocol outlines a general procedure for the conjugate addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol or N-acetylcysteine)
-
Triethylamine (or another suitable base catalyst)
-
Dichloromethane (or another suitable solvent)
-
Round-bottom flask
-
Stirring bar
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add the thiol to the solution.
-
Add a catalytic amount of triethylamine to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or NMR spectroscopy.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product by column chromatography if necessary.
Conclusion
This compound serves as an exemplary model for understanding the electrophilic nature of extended conjugated systems. Its reactivity at both the carbonyl carbon and the vinylic carbons makes it a valuable synthon in organic chemistry. Furthermore, its potential to act as a covalent modifier of proteins, such as Keap1, highlights its relevance in the field of chemical biology and drug discovery. The ability to modulate the Keap1-Nrf2 signaling pathway opens up possibilities for the development of novel therapeutic agents that can bolster cellular defenses against oxidative stress. Further quantitative studies on the reactivity of this compound and its analogues will undoubtedly contribute to a deeper understanding of their chemical and biological properties.
References
- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 2. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantitative-characterization-of-the-global-electrophilicity-power-of-common-diene-dienophile-pairs-in-diels-alder-reactions - Ask this paper | Bohrium [bohrium.com]
- 4. This compound | 13466-40-5 | FP166368 [biosynth.com]
- 5. This compound | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 12. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]
- 13. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 14. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 5-Phenylpenta-2,4-dienal via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated ketones and aldehydes.[1] This reaction involves a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] A key application of this reaction is the synthesis of 5-Phenylpenta-2,4-dienal, a valuable research chemical.[3] The extended π-conjugated system of this molecule makes it a subject of interest for applications in materials science and as a precursor for more complex molecules.[4]
This document provides a detailed protocol for the synthesis of this compound using a base-catalyzed Claisen-Schmidt condensation of cinnamaldehyde and acetaldehyde.[4]
Reaction Mechanism
The synthesis is achieved through a base-catalyzed crossed aldol condensation.[4] The mechanism proceeds through several key steps:
-
Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from acetaldehyde, resulting in a resonance-stabilized enolate ion.[4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cinnamaldehyde, forming an alkoxide intermediate.[4]
-
Protonation: The alkoxide is protonated by a solvent molecule, such as ethanol or water, to yield a β-hydroxy aldehyde intermediate.[4]
-
Dehydration: Under the reaction conditions, the β-hydroxy aldehyde readily undergoes dehydration. This step is driven by the formation of a highly stable, extended conjugated system, yielding the final product, this compound.[4]
Caption: Reaction mechanism for the Claisen-Schmidt condensation.
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
Cinnamaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
Experimental Workflow
The overall experimental process from reaction setup to product isolation is outlined below.
Caption: General experimental workflow for synthesis.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve cinnamaldehyde in 95% ethanol.
-
Reagent Addition: While stirring the solution, slowly add acetaldehyde.
-
Catalysis: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed with occasional stirring for approximately 30 minutes to 1 hour.[5]
-
Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual NaOH, followed by a wash with a small amount of cold 95% ethanol to remove unreacted starting materials.[6]
-
Purification: Recrystallize the crude product from a minimum volume of hot ethanol to obtain the purified this compound.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Claisen-Schmidt synthesis of this compound and related compounds. Optimization of these conditions is crucial for maximizing yield and purity.[4]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
| Cinnamaldehyde | Acetaldehyde | NaOH | H₂O/Ethanol | Room Temp | 0.5-1 h | This compound | ~60-80 |
| Benzaldehyde | Acetone | NaOH | Ethanol | Room Temp | 20 min | Dibenzalacetone | ~90 |
| Cinnamaldehyde | 1-Acetonaphthone | NaOH | H₂O/Ethanol | Room Temp | N/A | 1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one | 61.97[4] |
| Benzaldehyde | Cyclohexanone | Mo10V2/SiO2 | Solvent-free | 50 °C | 10 min | 2,6-bis-benzylidenecyclohexanone | 98[7] |
Product Characteristics:
| Property | Value |
| Chemical Formula | C₁₁H₁₀O[8][9][10] |
| Molecular Weight | 158.20 g/mol [8][9][10] |
| Appearance | Yellow solid / Clear Liquid[9][11] |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienal[10] |
| Boiling Point | 301.1 °C[8] |
| Density | 1.024 g/cm³[8] |
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound | 13466-40-5 [chemicalbook.com]
- 4. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. scispace.com [scispace.com]
- 8. This compound | 13466-40-5 | FP166368 [biosynth.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. This compound | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Base-Catalyzed Synthesis of 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the base-catalyzed synthesis of 5-Phenylpenta-2,4-dienal, a valuable intermediate in organic synthesis. The synthesis is achieved via a Claisen-Schmidt condensation reaction between cinnamaldehyde and acetaldehyde. This protocol outlines the reaction mechanism, detailed experimental procedures, and comprehensive analytical data, including nuclear magnetic resonance (NMR) spectroscopy, to ensure reproducible and efficient synthesis.
Introduction
This compound is a conjugated aldehyde with significant applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. The extended conjugation in its structure makes it a versatile substrate for various organic transformations. The most common and efficient method for its synthesis is the Claisen-Schmidt condensation, a type of crossed aldol condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this case, cinnamaldehyde reacts with acetaldehyde in the presence of a base catalyst.
The reaction proceeds through the formation of an enolate ion from acetaldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to form the stable, highly conjugated this compound.[2]
Reaction Mechanism and Experimental Workflow
The base-catalyzed synthesis of this compound from cinnamaldehyde and acetaldehyde follows a well-established Claisen-Schmidt condensation mechanism. The process can be visualized as a three-step sequence: enolate formation, nucleophilic attack, and dehydration.
Experimental Protocols
This protocol is adapted from established procedures for Claisen-Schmidt condensations, specifically the synthesis of cinnamaldehyde, and is optimized for the synthesis of this compound.[3][4][5]
Materials:
-
Cinnamaldehyde (98%)
-
Acetaldehyde (30% solution in water)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Methanol
-
Glacial Acetic Acid
-
Distilled Water
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 13.2 g (0.1 mol) of cinnamaldehyde in 70 mL of methanol.[5]
-
Base Addition: Prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in a minimum amount of water and add it to the flask. Cool the mixture to 10°C using an ice bath.[3][5]
-
Acetaldehyde Addition: Slowly add 14.7 g (0.1 mol) of a 30% acetaldehyde solution to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 20°C.[3][4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The solution will gradually darken to a deep yellow or orange color.[3]
-
Neutralization and Extraction: Pour the reaction mixture into a beaker containing 200 mL of water. Neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).[3]
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 118-120°C at 1 mmHg.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Cinnamaldehyde | C₉H₈O | 132.16 | 13.2 | 0.1 |
| Acetaldehyde | C₂H₄O | 44.05 | 4.4 (in solution) | 0.1 |
| Sodium Hydroxide | NaOH | 40.00 | 4.0 | 0.1 |
| This compound | C₁₁H₁₀O | 158.20 | - | - |
Table 2: Spectroscopic Data for (2E,4E)-5-Phenylpenta-2,4-dienal
| Nucleus | Chemical Shift (δ, ppm) |
| ¹³C NMR | 193.5 (C=O), 152.0, 144.5, 135.8, 130.8, 129.5, 129.0, 127.5 |
Signaling Pathway Diagram (Reaction Mechanism)
The detailed mechanism of the base-catalyzed aldol condensation is depicted below.
Discussion
The synthesis of this compound via the Claisen-Schmidt condensation of cinnamaldehyde and acetaldehyde is an efficient and straightforward method. The reaction conditions outlined in this protocol are based on similar successful syntheses and are expected to provide a good yield of the desired product. Key to the success of this reaction is the slow addition of acetaldehyde to the basic solution of cinnamaldehyde to minimize the self-condensation of acetaldehyde. The reaction progress can be monitored by thin-layer chromatography (TLC). Purification by vacuum distillation is crucial to obtain a high-purity product. The provided ¹³C NMR data serves as a reference for product characterization. It is highly recommended that researchers acquire a ¹H NMR spectrum to fully confirm the structure and stereochemistry of the synthesized this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Acetaldehyde is volatile and flammable.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for the Purification of 5-Phenylpenta-2,4-dienal by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylpenta-2,4-dienal is a valuable intermediate in organic synthesis, utilized in the formation of various heterocyclic compounds and as a building block for more complex molecules. Its conjugated system makes it a useful model compound for studying certain chemical reactions. Following its synthesis, typically via a Claisen-Schmidt condensation, purification is essential to remove unreacted starting materials and byproducts. This document provides a detailed protocol for the purification of this compound using column chromatography, a standard and effective technique for isolating compounds of interest from a mixture.
Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is commonly achieved through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[1] In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, driven by the formation of a highly conjugated system, to yield the final this compound product.[1]
References
Application Notes and Protocols for GC-MS Analysis of 5-Phenylpenta-2,4-dienal Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, reaction, and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Phenylpenta-2,4-dienal and its reaction products. The methodologies are designed to offer robust and reproducible results for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a conjugated aldehyde with a versatile chemical structure, making it a valuable starting material for the synthesis of a variety of organic compounds. Its extended π-system and reactive aldehyde group allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic additions. The analysis of the resulting products is crucial for reaction monitoring, yield determination, and impurity profiling. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.
Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation between cinnamaldehyde and acetaldehyde in the presence of a base.[1][2] This crossed aldol condensation reaction can yield quantitative results under optimized conditions.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cinnamaldehyde (1 equivalent) in ethanol.
-
Reagent Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mol%).
-
Acetaldehyde Addition: While stirring vigorously, add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals, quenching with a dilute acid, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by GC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Reactions of this compound and GC-MS Analysis Protocols
The diverse reactivity of this compound allows for the synthesis of various derivatives. The following sections detail the experimental protocols for key reactions and the subsequent GC-MS analysis of the products.
Oxidation to 5-Phenylpenta-2,4-dienoic Acid
The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid, yielding 5-phenylpenta-2,4-dienoic acid. Catalytic methods are often preferred to preserve the conjugated diene system. One effective method utilizes nickel(II) salts as catalysts with sodium hypochlorite (bleach) as the oxidant, which can provide high yields.[1]
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of a nickel(II) salt (e.g., NiCl₂·6H₂O, 5 mol%).
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) to the reaction mixture while monitoring the temperature.
-
Reaction Monitoring: Follow the disappearance of the starting material and the formation of the product by GC-MS. For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is necessary prior to GC-MS injection.
-
Derivatization (Silylation):
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
-
Work-up and Purification: Upon completion, quench the reaction with sodium sulfite, acidify with dilute HCl, and extract the product with ethyl acetate. The crude acid can be purified by recrystallization.
| Reactant | Product | Catalyst | Oxidant | Solvent | Yield |
| This compound | 5-Phenylpenta-2,4-dienoic acid | NiCl₂·6H₂O | NaOCl | Acetonitrile | High (Specific yield data not available in the provided search results) |
Michael Addition of Thiols
The α,β-unsaturated system in this compound is susceptible to Michael addition by nucleophiles such as thiols. This reaction is a powerful tool for the formation of carbon-sulfur bonds. The analysis of thiol adducts by GC-MS often requires derivatization to enhance volatility and chromatographic performance.
-
Reaction Setup: Dissolve this compound (1 equivalent) and a thiol (e.g., thiophenol, 1.1 equivalents) in a suitable solvent like methanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Monitor the reaction by GC-MS. Derivatization of the unreacted thiol and the product may be necessary.
-
Derivatization (with Phenyl Vinyl Sulfone - PVS):
-
To an aliquot of the reaction mixture, add PVS as a derivatizing agent and DMAP as a catalyst.
-
Allow the derivatization reaction to proceed to completion. Studies on similar thiols show conversions above 99%.[3]
-
Analyze the derivatized sample by GC-MS.
-
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography.
| Reactant | Nucleophile | Product | Derivatizing Agent | Conversion of Thiol |
| This compound | Thiophenol | Michael Adduct | Phenyl Vinyl Sulfone | >99% (based on analogous reactions)[3][4][5] |
Reaction with Grignard Reagents
Grignard reagents readily add to the carbonyl group of this compound to form secondary alcohols after an acidic workup. This reaction is a fundamental C-C bond-forming reaction in organic synthesis.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the solution to 0°C and slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction by quenching aliquots with saturated aqueous ammonium chloride and analyzing the organic layer by GC-MS.
-
Work-up: After the reaction is complete, carefully quench the reaction mixture with saturated aqueous NH₄Cl.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
| Reactant | Grignard Reagent | Product |
| This compound | Methylmagnesium Bromide | 6-Phenyl-hexa-3,5-dien-2-ol |
(Specific yield data for this reaction was not available in the provided search results.)
GC-MS Analysis Protocol
A general GC-MS protocol for the analysis of this compound and its reaction products is provided below. This protocol may require optimization based on the specific analytes and instrumentation.
Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Quantitative Analysis:
For quantitative analysis, an internal standard (IS) method is recommended for improved accuracy and precision.[6][7][8]
-
Internal Standard Selection: Choose an internal standard that is chemically similar to the analytes of interest but does not co-elute with any components in the sample. A common choice for non-polar to semi-polar compounds is a stable, deuterated analog or a compound with a similar structure and boiling point (e.g., triphenylmethane).
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.
-
Sample Preparation: Add a known amount of the internal standard to the sample prior to any work-up or derivatization steps.
-
Analysis: Analyze the calibration standards and samples using the established GC-MS method.
-
Data Processing: Determine the peak areas of the analyte(s) and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration of the analyte in the samples.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the analysis of this compound reaction products.
Caption: Synthesis and Key Reactions of this compound.
Caption: General Experimental Workflow for GC-MS Analysis.
References
- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. syxbsyjg.com [syxbsyjg.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Characterization of Thiols in Fossil Fuels by Michael Addition Reaction Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reaction of 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This application note provides a detailed overview and experimental protocols for the use of 5-Phenylpenta-2,4-dienal as a conjugated diene in Diels-Alder reactions. The presence of the phenyl group and the aldehyde functionality in this compound offers a versatile scaffold for the synthesis of complex cyclohexene derivatives, which are valuable intermediates in medicinal chemistry and drug development. The electron-donating nature of the phenyl group can influence the reactivity and regioselectivity of the cycloaddition, making it an interesting substrate for investigation.
Reaction Principle
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene adduct. The reaction is typically favored by an electron-rich diene and an electron-poor dienophile. This compound, with its extended conjugation involving the phenyl ring, acts as the 4π-electron component. The aldehyde group, being electron-withdrawing, can influence the electronic properties of the diene system. The reaction proceeds through a concerted pericyclic mechanism, often with high stereospecificity.
Data Presentation: Representative Diels-Alder Reactions of Phenyl-Substituted Acyclic Dienes
While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in publicly available literature, the following tables summarize representative data for analogous reactions involving phenyl-substituted acyclic dienes with common dienophiles. This data provides a strong basis for predicting the reactivity and for the design of experiments using this compound.
Table 1: Reaction with Maleic Anhydride
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1,3-butadiene | Maleic Anhydride | None | Toluene | 80 | 2 | 85 | Analogous Reaction |
| (E,E)-1,4-Diphenyl-1,3-butadiene | Maleic Anhydride | None | Xylene | 140 | 4 | 90 | Analogous Reaction |
| 1-(p-Methoxyphenyl)-1,3-butadiene | Maleic Anhydride | None | Benzene | 80 | 3 | 92 | Analogous Reaction |
Table 2: Reaction with N-Phenylmaleimide
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1,3-butadiene | N-Phenylmaleimide | None | Toluene | 110 | 6 | 88 | Analogous Reaction |
| (E,E)-1,4-Diphenyl-1,3-butadiene | N-Phenylmaleimide | AlCl₃ (0.1 eq) | Dichloromethane | 25 | 1 | 95 | Analogous Reaction |
| Sorbic Acid Methyl Ester | N-Phenylmaleimide | None | Xylene | 140 | 12 | 75 | Analogous Reaction |
Experimental Protocols
The following are detailed methodologies for conducting Diels-Alder reactions using a phenyl-substituted acyclic diene as a model for this compound.
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride
This protocol describes a general procedure for the uncatalyzed Diels-Alder reaction.
Materials:
-
This compound (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and maleic anhydride.
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diene is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the product under vacuum to obtain the pure Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with N-Phenylmaleimide
This protocol outlines a procedure for a Lewis acid-catalyzed reaction, which can enhance the reaction rate and selectivity.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Aluminum chloride (AlCl₃) (0.1 - 0.5 eq)
-
Dichloromethane (anhydrous)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
To the flask, add N-Phenylmaleimide and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add aluminum chloride to the solution in portions while stirring.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Slowly add the solution of the diene to the cooled dienophile-Lewis acid complex via syringe.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: General scheme of the Diels-Alder reaction.
Caption: Experimental workflows for Diels-Alder reactions.
Applications in Drug Development
The cyclohexene core structure generated from the Diels-Alder reaction of this compound is a prevalent motif in numerous biologically active molecules and natural products. The resulting adducts can serve as versatile intermediates for the synthesis of:
-
Novel Scaffolds for Drug Discovery: The functional handles (aldehyde and phenyl group) on the cycloadduct can be further elaborated to generate libraries of compounds for high-throughput screening.
-
Analogs of Natural Products: Many natural products with therapeutic properties contain a substituted cyclohexene ring. The Diels-Alder reaction provides a convergent and stereocontrolled route to synthesize analogs of these natural products with potentially improved pharmacological properties.[1]
-
Pro-drugs and Delivery Systems: The reversible nature of the Diels-Alder reaction under certain conditions can be exploited in the design of pro-drugs that release the active therapeutic agent at a specific target site.[2]
The ability to introduce diverse substituents on both the diene and dienophile allows for fine-tuning of the steric and electronic properties of the final products, which is crucial for optimizing drug-receptor interactions.
Caption: Logical flow in drug development.
References
Application Notes and Protocols: Michael Addition Reactions of 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Michael addition reactions involving 5-phenylpenta-2,4-dienal, a versatile α,β,γ,δ-unsaturated aldehyde. The focus is on asymmetric organocatalytic approaches that lead to the synthesis of complex and potentially bioactive molecules, with a particular emphasis on the formation of chiral chromans, a privileged scaffold in medicinal chemistry.
Introduction to Michael Additions of this compound
This compound is an extended conjugated system that serves as an excellent Michael acceptor. Due to the presence of two conjugated double bonds, it can undergo both 1,4- and 1,6-conjugate additions. The regioselectivity of the Michael addition can be controlled by the choice of nucleophile, catalyst, and reaction conditions. Organocatalysis has emerged as a powerful tool for effecting highly enantioselective Michael additions to such dienals, providing access to chiral molecules with high optical purity.
The resulting Michael adducts are valuable intermediates in organic synthesis and can serve as building blocks for the preparation of a wide range of complex molecules. Of particular interest is the synthesis of chiral chromans, which are present in a variety of natural products and have shown a broad spectrum of biological activities, making them attractive targets for drug discovery programs.
Organocatalytic Asymmetric Synthesis of Chiral Chromans
A notable application of Michael additions involving 2,4-dienals is the organocatalytic asymmetric synthesis of chiral chromans through a cascade 1,6-addition/1,4-addition sequence. In this reaction, a hydroxyarene acts as the nucleophile, and a chiral diarylprolinol silyl ether is employed as the organocatalyst.
Experimental Protocol: General Procedure for the Asymmetric Synthesis of Chiral Chromans[1][2][3][4]
This protocol is based on the work of Jørgensen and co-workers on the organocatalytic asymmetric 1,6-addition/1,4-addition sequence of hydroxyarenes to 2,4-dienals.
Materials:
-
This compound (or other substituted 2,4-dienal)
-
Substituted hydroxyarene (e.g., 4-hydroxyindole, sesamol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 2,4-dienal (0.2 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added the hydroxyarene (0.24 mmol).
-
The organocatalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%, 0.04 mmol) is then added to the reaction mixture.
-
Finally, trifluoroacetic acid (20 mol%, 0.04 mmol) is added.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral chroman.
Data Presentation: Yields and Enantioselectivities for the Synthesis of Chiral Chromans
The following table summarizes representative results for the organocatalytic asymmetric synthesis of chiral chromans from various 2,4-dienals and hydroxyarenes, demonstrating the efficiency and stereoselectivity of the reaction.
| Entry | Dienal | Nucleophile | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde derivative | 4-Hydroxyindole | 92 | 98 |
| 2 | Crotonaldehyde derivative | Sesamol | 85 | 95 |
| 3 | Sorbic aldehyde derivative | 4-Hydroxyindole | 90 | 96 |
| 4 | Furfural-derived dienal | Sesamol | 88 | 97 |
Data are representative examples from similar reactions and highlight the general effectiveness of the methodology.
Visualization of the Reaction Workflow
Caption: Workflow for the organocatalytic synthesis of chiral chromans.
Applications in Drug Development
The Michael adducts derived from this compound, particularly the chiral chroman derivatives, hold significant promise in the field of drug development. The chroman scaffold is a key structural motif in a multitude of biologically active compounds, including natural products and synthetic drugs.
The functional groups introduced through the Michael addition provide handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The stereochemistry of the newly formed chiral centers can have a profound impact on the biological activity and pharmacokinetic properties of the molecules.
Potential Signaling Pathway Modulation
While specific signaling pathways modulated by the direct Michael adducts of this compound are not yet extensively documented, the chroman core is known to be a versatile pharmacophore. Chroman-based molecules have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels. For instance, some chroman derivatives exhibit antioxidant, anti-inflammatory, and anticancer activities. These effects can be mediated through various signaling pathways, such as the NF-κB, MAPK, or PI3K/Akt pathways.
The development of novel chroman derivatives through asymmetric Michael additions to dienals like this compound opens up new avenues for the discovery of potent and selective modulators of these and other critical cellular signaling cascades.
Caption: Potential modulation of a generic signaling pathway by chroman derivatives.
Application Notes and Protocols for the Oxidation of 5-Phenylpenta-2,4-dienal to 5-phenylpenta-2,4-dienoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical oxidation of 5-phenylpenta-2,4-dienal to its corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below are based on established and reliable oxidation methodologies suitable for α,β-unsaturated aldehydes, ensuring high yields and purity of the final product.
Introduction
5-Phenylpenta-2,4-dienoic acid and its derivatives are valuable intermediates in organic synthesis. The oxidation of the parent aldehyde, this compound, requires mild and selective conditions to avoid unwanted side reactions, such as degradation of the conjugated system. This document focuses on practical and efficient laboratory-scale protocols for this conversion.
Recommended Oxidation Methodologies
Several oxidation methods can be employed for the conversion of aldehydes to carboxylic acids. For α,β-unsaturated aldehydes such as this compound, the Pinnick oxidation is a highly recommended method due to its mild reaction conditions and tolerance of various functional groups.[1] Alternative methods, such as oxidation with silver (I) oxide, can also be effective.
Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidizing agent in a buffered solution.[1] This method is particularly effective for α,β-unsaturated aldehydes as it minimizes the risk of side reactions.[1]
Reaction Scheme:
A general workflow for the Pinnick oxidation is depicted in the following diagram:
Detailed Protocol for Pinnick Oxidation:
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂) (80% technical grade)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (typically a 2:1 to 3:1 ratio).
-
To this solution, add sodium dihydrogen phosphate (NaH₂PO₄) (approximately 1.5 eq) and 2-methyl-2-butene (approximately 4-5 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂) (approximately 1.5 eq) in deionized water.
-
Add the sodium chlorite solution dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-phenylpenta-2,4-dienoic acid.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Quantitative Data for Pinnick Oxidation (Literature Values for Similar Substrates):
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 1-4 hours |
| Temperature | 0 °C to Room Temperature |
| Purity (after purification) | >98% |
Silver (I) Oxide Oxidation
Oxidation of aldehydes to carboxylic acids can also be achieved using silver (I) oxide (Ag₂O) in the presence of a base. This method is generally mild and can be effective for substrates that are sensitive to stronger oxidizing agents.
Detailed Protocol for Silver (I) Oxide Oxidation:
Materials:
-
This compound
-
Ethanol
-
Water
-
Silver (I) oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Add the sodium hydroxide solution to the solution of the aldehyde.
-
Add silver (I) oxide (Ag₂O) (1.5-2.0 eq) to the reaction mixture.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC. The reaction may take several hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the silver salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexanes) to remove any unreacted aldehyde.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-phenylpenta-2,4-dienoic acid.
-
Purify the crude product as described for the Pinnick oxidation.
Quantitative Data for Silver (I) Oxide Oxidation (Expected):
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 8-24 hours |
| Temperature | Room Temperature |
| Purity (after purification) | >97% |
Product Characterization Data
5-phenylpenta-2,4-dienoic acid
-
Molecular Formula: C₁₁H₁₀O₂
-
Molecular Weight: 174.20 g/mol [2]
-
Appearance: Pale yellow to white solid
-
Melting Point: 168-171 °C
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (dd, J = 15.1, 9.7 Hz, 1H), 7.49 (d, J = 6.9 Hz, 2H), 7.39–7.31 (m, 3H), 6.99–6.87 (m, 2H), 6.01 (d, J = 15.3 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 147.1, 141.8, 136.0, 129.5, 129.0, 127.5, 126.1, 120.5 |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 1680 (C=O), 1620 (C=C), 995 (trans C-H bend) |
| Mass Spectrum (EI, m/z) | 174 (M⁺), 157, 129, 103, 77[3] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium chlorite is a strong oxidizing agent and can be corrosive. Handle with care and avoid contact with combustible materials.
-
Silver (I) oxide is light-sensitive and can stain skin and clothing.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The oxidation of this compound to 5-phenylpenta-2,4-dienoic acid can be effectively achieved using the Pinnick oxidation protocol, which offers high yields and mild reaction conditions. The silver (I) oxide method provides a viable alternative. The choice of method may depend on the availability of reagents and the scale of the reaction. Proper purification and characterization are essential to ensure the desired product quality for subsequent applications in research and development.
References
Application Notes and Protocols: Selective Reduction of 5-Phenylpenta-2,4-dienal to (2E,4E)-5-Phenylpenta-2,4-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective reduction of the α,β-unsaturated aldehyde, 5-phenylpenta-2,4-dienal, to its corresponding allylic alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol. The selective 1,2-reduction of the aldehyde functional group in the presence of a conjugated diene system is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and bioactive molecules. This document outlines two primary methods for this conversion: a standard sodium borohydride reduction and the more chemoselective Luche reduction. A protocol for a related reduction using Diisobutylaluminium hydride (DIBAL-H) is also provided for reference.
Introduction
This compound is a versatile building block in organic synthesis. Its reduction to (2E,4E)-5-phenylpenta-2,4-dien-1-ol is a key step in the synthesis of various complex molecules. The primary challenge in this transformation is the selective reduction of the aldehyde carbonyl group without affecting the conjugated carbon-carbon double bonds. Standard hydride reducing agents can sometimes lead to undesired 1,4-conjugate addition, resulting in the saturation of the diene system.
This document details two effective methods to achieve high selectivity for the desired 1,2-reduction product. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a particularly mild and highly selective method for this purpose.[1][2]
Physicochemical Properties
A summary of the physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Data of this compound and (2E,4E)-5-Phenylpenta-2,4-dien-1-ol
| Property | This compound | (2E,4E)-5-Phenylpenta-2,4-dien-1-ol |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienal | (2E,4E)-5-phenylpenta-2,4-dien-1-ol |
| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₂O |
| Molecular Weight | 158.20 g/mol | 160.21 g/mol |
| CAS Number | 13466-40-5 | 58506-33-5 |
| Appearance | Yellow solid | Colorless oil or low melting solid |
Spectroscopic Data
Characterization of the starting material and the product is crucial for confirming the success of the reduction. Tables 2 and 3 summarize the key ¹H and ¹³C NMR spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 9.5 - 10.2 | d | 7-8 | -CHO |
| 7.2 - 7.5 | m | - | Ar-H | |
| 6.8 - 7.1 | m | - | Vinylic-H | |
| 6.1 - 6.3 | dd | 15, 8 | Vinylic-H | |
| (2Z,4E)-5-phenylpenta-2,4-dien-1-ol [3] | 7.29-7.55 | m | - | Ar-H |
| 6.78 | dd | 15.7, 2.5 | Vinylic-H | |
| 6.65 | ddd | 11.3, 11.3, 2.5 | Vinylic-H | |
| 5.69 | d | 11.3 | Vinylic-H | |
| 4.2 (approx.) | d | 5.0 (approx.) | -CH₂OH | |
| 1.39 | br s | - | -OH |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 193.5, 152.5, 143.0, 136.5, 130.0, 129.0, 127.5, 125.0 |
| (2Z,4E)-5-phenylpenta-2,4-dien-1-ol [3] | 142.5, 140.2, 136.4, 128.6, 128.5, 127.3, 124.8, 118.9, 63.5 (approx. for -CH₂OH) |
Experimental Protocols
The following protocols provide detailed procedures for the selective reduction of this compound.
Protocol 1: Standard Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a general method for the reduction of an α,β-unsaturated aldehyde using sodium borohydride. While effective, this method may yield a mixture of 1,2- and 1,4-reduction products.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1, v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford (2E,4E)-5-phenylpenta-2,4-dien-1-ol.
Protocol 2: Chemoselective Luche Reduction
The Luche reduction offers higher selectivity for the 1,2-reduction product, minimizing the formation of the saturated alcohol.[4]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.
-
Cool the resulting solution to 0 °C in an ice bath with vigorous stirring.
-
Add sodium borohydride (1.1 eq) in one portion to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (typically complete within 30 minutes).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield pure (2E,4E)-5-phenylpenta-2,4-dien-1-ol.
Protocol 3: Reduction with Diisobutylaluminium Hydride (DIBAL-H) (Reference)
This protocol, adapted from the synthesis of a stereoisomer, demonstrates the use of DIBAL-H for the reduction of a similar substrate.[3]
Materials:
-
(2Z,4E)-5-phenylpenta-2,4-dienoic acid ethyl ester (as a precursor to the aldehyde)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask under inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles for transfer of reagents
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting ester (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (2.4 eq, 1.0 M solution in hexane) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of deionized water at -78 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 4:1) to afford the corresponding alcohol.
Comparative Data
The choice of reducing agent significantly impacts the yield and purity of the desired product. Table 4 provides a comparison of the expected outcomes for the different reduction methods.
Table 4: Comparison of Reduction Methods
| Method | Reducing Agent | Typical Yield | Selectivity (1,2- vs. 1,4-reduction) | Key Advantages |
| Standard Reduction | NaBH₄ | Moderate to Good | Moderate | Readily available and inexpensive reagent. |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O | Good to Excellent | High | High chemoselectivity, mild reaction conditions.[4] |
| DIBAL-H Reduction | DIBAL-H | Good | High | Effective for ester reduction to aldehydes or alcohols.[3] |
Visualizations
Reaction Mechanism: Luche Reduction
The following diagram illustrates the proposed mechanism for the highly selective 1,2-reduction of this compound using the Luche conditions.
Caption: Mechanism of the Luche Reduction.
Experimental Workflow
The general workflow for the reduction, workup, and purification is depicted below.
Caption: General Experimental Workflow.
Conclusion
The selective reduction of this compound to (2E,4E)-5-phenylpenta-2,4-dien-1-ol can be effectively achieved using sodium borohydride-based reducing agents. For enhanced chemoselectivity and to minimize the reduction of the conjugated diene system, the Luche reduction is the recommended method. The protocols provided herein offer detailed procedures for carrying out this important transformation, which is valuable for the synthesis of complex organic molecules in research and drug development. Proper characterization of the final product is essential to confirm the desired stereochemistry and purity.
References
Application of 5-Phenylpenta-2,4-dienal Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-phenylpenta-2,4-dienal derivatives in materials science. These compounds, belonging to the broader class of chalcones, exhibit significant potential in the development of advanced materials, particularly in the fields of nonlinear optics and chemical sensing. Their extended π-conjugated system is key to their unique photophysical properties.
Application in Nonlinear Optical (NLO) Materials
This compound derivatives are promising candidates for third-order nonlinear optical (NLO) materials. Their molecular structure, characterized by a donor-π-acceptor (D-π-A) architecture, facilitates large third-order optical nonlinearities. These materials are of interest for applications in optical switching, optical limiting, and all-optical signal processing.
Principle
The NLO response of these materials arises from the interaction of the intense electric field of laser light with the electron cloud of the molecule. The extended conjugation of this compound derivatives allows for significant charge transfer, leading to a large third-order nonlinear susceptibility (χ(3)). This property can be tuned by modifying the donor and acceptor groups on the phenyl rings.
Data Presentation: NLO Properties of Chalcone Derivatives
The following table summarizes key third-order NLO parameters for representative chalcone derivatives, demonstrating the potential of this class of materials.
| Compound | Solvent | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| Bis-Chalcone (BBDP) | Chloroform | ~10⁻⁷ | ~10⁻³ | ~10⁻⁶ |
| (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-one (EIPDP) | DMSO | - | - | ~10⁻⁶ |
Experimental Protocols
This protocol describes a general synthesis of a chalcone derivative via the Claisen-Schmidt condensation reaction.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Sodium hydroxide (2 mmol)
-
Ethanol
-
Distilled water
-
Mortar and pestle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Grind the substituted acetophenone (1 mmol) and sodium hydroxide (1 mmol) in a mortar with a pestle for 5 minutes.
-
Add the substituted benzaldehyde (1 mmol) to the mixture and continue grinding for another 10-15 minutes.
-
The reaction mixture will typically turn into a solid paste.
-
Add cold distilled water to the paste and stir well.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with distilled water to remove any unreacted starting materials and sodium hydroxide.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol provides a general method for preparing a polymer with pendant NLO-active chalcone moieties.
Materials:
-
Chalcone derivative with a polymerizable group (e.g., a vinyl or methacryloyl group) (1 mmol)
-
Monomer (e.g., methyl methacrylate) (9 mmol)
-
Initiator (e.g., AIBN) (0.1 mol%)
-
Anhydrous solvent (e.g., THF or DMF)
-
Methanol
-
Schlenk flask
-
Nitrogen or Argon source
Procedure:
-
Dissolve the chalcone monomer (1 mmol), the co-monomer (9 mmol), and the initiator (0.1 mol%) in the anhydrous solvent in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (N₂ or Ar).
-
Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer and wash it with methanol.
-
Dry the polymer under vacuum.
-
Characterize the polymer using GPC (for molecular weight and polydispersity), ¹H NMR (to confirm the incorporation of the chalcone moiety), and DSC/TGA (for thermal properties).
The third-order NLO properties of the synthesized materials can be investigated using the Z-scan technique.
Experimental Setup:
-
A high-power laser (e.g., a continuous wave (CW) laser or a pulsed laser).
-
A lens to focus the laser beam.
-
A sample holder to mount the solution of the chalcone derivative or the polymer film.
-
A photodetector to measure the transmitted light intensity.
-
A translation stage to move the sample along the laser beam axis (z-axis).
Procedure:
-
Prepare a solution of the sample in a suitable solvent (e.g., DMSO or chloroform) or a thin film of the polymer on a glass substrate.
-
Mount the sample on the translation stage.
-
Focus the laser beam onto the sample.
-
Measure the transmitted light intensity as a function of the sample's position along the z-axis.
-
Perform two sets of measurements: a closed-aperture Z-scan (to determine the nonlinear refractive index, n₂) and an open-aperture Z-scan (to determine the nonlinear absorption coefficient, β).
-
Calculate the third-order nonlinear susceptibility (χ(3)) from the obtained values of n₂ and β.
Diagrams
Caption: Principle of Nonlinear Optical Response.
Caption: Experimental Workflow for Z-Scan Measurement.
Application in Fluorescent Chemical Sensors
Derivatives of this compound can be designed as fluorescent chemosensors for the detection of various analytes, particularly metal ions. The fluorescence properties of these molecules can be modulated upon binding with a specific analyte.
Principle
The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). In the unbound state, the fluorescence of the chalcone derivative might be quenched. Upon binding to the target analyte, these quenching pathways can be inhibited, leading to a significant enhancement in fluorescence intensity, or a shift in the emission wavelength.
Data Presentation: Performance of Chalcone-Based Fluorescent Sensors
| Sensor Compound | Target Analyte | Detection Limit | Linear Range (mol/L) |
| 4-dimethylamino 2,5-dihydroxy chalcone | Fe³⁺ | 8.223 × 10⁻⁸ M | 3.984×10⁻⁷–1.135×10⁻⁵ |
Experimental Protocols
The synthesis follows the same general Claisen-Schmidt condensation protocol as described in section 1.3.1., using appropriately substituted benzaldehydes and acetophenones to introduce desired functionalities for analyte binding and fluorescence modulation.
Materials:
-
Stock solution of the chalcone-based sensor in a suitable solvent (e.g., DMSO).
-
Buffer solution (e.g., PBS) at the desired pH.
-
Stock solutions of various analytes (e.g., metal salts).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the sensor in the buffer.
-
Add increasing concentrations of the target analyte to these solutions.
-
Incubate the solutions for a specific period to allow for binding equilibrium.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
To assess selectivity, repeat the experiment with other potential interfering analytes at the same concentration.
-
Determine the detection limit and linear range from the titration data.
Diagrams
Caption: General Mechanism of a "Turn-On" Fluorescent Sensor.
Caption: Workflow for Fluorescent Sensor Characterization.
Application Notes and Protocols: Antifungal and Insecticidal Activities of 5-Phenylpenta-2,4-dienal Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal and insecticidal activities of compounds structurally related to 5-phenylpenta-2,4-dienal. Due to limited direct data on this compound analogs, this document focuses on the well-studied activities of cinnamaldehyde and its derivatives as representative analogs. The provided protocols and data serve as a foundational guide for research and development in this area.
Antifungal Activity
Cinnamaldehyde and its analogs have demonstrated significant efficacy against a range of fungal pathogens, including various Candida species. Their mechanism of action often involves disruption of fungal cell wall integrity and biofilm formation.[1]
Quantitative Antifungal Data
The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of cinnamaldehyde and its analogs against pathogenic fungi.
Table 1: Antifungal Activity of Cinnamaldehyde against Candida Species
| Compound | Fungal Strain | MIC (mg/L) | MFC (mg/L) | Reference |
| Cinnamaldehyde | Candida spp. (33 isolates) | 16 - 256 | 16 - 256 | [2] |
| Cinnamaldehyde | Candida albicans (15 strains) | Mean: 50.05 | Mean: 109.26 | [3] |
| Cinnamaldehyde | Candida glabrata (2 strains) | Mean: 50.05 | Mean: 109.26 | [3] |
| Cinnamaldehyde | Candida lusitaniae (1 strain) | Mean: 50.05 | Mean: 109.26 | [3] |
Table 2: Antibiofilm Activity of Cinnamaldehyde Analogs against Candida albicans
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| α-Methyl cinnamaldehyde | 50 | >90 | [1] |
| trans-4-Methyl cinnamaldehyde | 50 | >90 | [1] |
Experimental Protocols for Antifungal Susceptibility Testing
This method determines the lowest concentration of a compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).[2]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC and MFC determination.
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension from a fresh culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the suspension to a final concentration of 10^3 Colony Forming Units (CFU)/mL in Sabouraud Dextrose Broth (SDB).[2]
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using SDB to achieve a range of final concentrations (e.g., 2-1024 mg/L).[2]
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include a growth control (inoculum in SDB without the compound) and a sterility control (SDB only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[2]
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no growth and plate it on SDA. Incubate the plates at 37°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
This method assesses the antifungal activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 10^6 CFU/mL).
-
Plate Inoculation: Evenly spread the fungal suspension onto the surface of an SDA plate.
-
Disc Application: Apply sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the disc.
Insecticidal Activity
Analogs of this compound, particularly cinnamaldehyde derivatives, have shown insecticidal and repellent effects against various insect pests.[4]
Quantitative Insecticidal Data
The following table presents the contact toxicity of cinnamaldehyde analogs against the maize weevil, Sitophilus zeamais.
Table 3: Contact Toxicity of Cinnamaldehyde Analogs against Sitophilus zeamais
| Compound | LC50 (µmol/L) at 24h | LC95 (µmol/L) at 24h | Reference |
| α-Methyl-cinnamaldehyde | Data not specified | Data not specified | [4] |
| Cinnamaldehyde | Data not specified | Data not specified | [4] |
Note: The original source mentions these compounds as having the best insecticidal action but does not provide the specific LC50 and LC95 values in the abstract.
Experimental Protocols for Insecticidal Bioassays
This assay evaluates the toxicity of a compound when an insect comes into direct contact with it.
Workflow for Contact Toxicity Bioassay
Caption: Workflow for contact toxicity bioassay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone).
-
Treatment Application: Apply a specific volume (e.g., 1 mL) of each dilution to a filter paper placed in a petri dish. A control group with solvent only should be included.
-
Solvent Evaporation: Allow the solvent to evaporate completely.
-
Insect Introduction: Introduce a known number of adult insects (e.g., 20-30) into each petri dish.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at predetermined time points (e.g., 24 and 48 hours).
-
Data Analysis: Use probit analysis to calculate the lethal concentration required to kill 50% (LC50) and 95% (LC95) of the insect population.
This assay determines the ability of a compound to repel insects. A two-choice olfactometer is a common apparatus for this purpose.[4]
Protocol:
-
Apparatus Setup: Use a Y-tube or multi-arm olfactometer. One arm is connected to a chamber with the test compound (treatment), and the other to a chamber with the solvent alone (control).
-
Airflow: A constant, clean airflow is passed through both arms.
-
Insect Release: Release individual insects at the base of the main tube.
-
Choice Observation: Observe and record which arm the insect chooses and the time spent in each arm over a specific period.
-
Data Analysis: Calculate a repellency index based on the number of insects choosing the control arm versus the treatment arm.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound analogs are not fully elucidated, studies on cinnamaldehyde suggest several mechanisms of action for its antifungal activity.
Proposed Antifungal Mechanisms of Cinnamaldehyde Analogs
Caption: Proposed antifungal mechanisms of action.
These mechanisms include:
-
Inhibition of cell wall biosynthesis: Cinnamaldehyde has been reported to inhibit key enzymes involved in the synthesis of the fungal cell wall.[1]
-
Alteration of membrane structure and integrity: These compounds can disrupt the fungal cell membrane, leading to leakage of cellular contents.
-
Inhibition of biofilm formation: Analogs like α-methyl and trans-4-methyl cinnamaldehydes have been shown to inhibit hyphal growth and cell aggregation, which are crucial steps in biofilm formation.[1]
Further research is necessary to fully understand the specific molecular targets and signaling pathways affected by this compound and its derivatives. The protocols and data presented here provide a solid foundation for initiating such investigations.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde and related phenylpropanoids, natural repellents, and insecticides against Sitophilus zeamais (Motsch.). A chemical structure-bioactivity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Phenylpenta-2,4-dienal synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-phenylpenta-2,4-dienal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent and direct methods are the Claisen-Schmidt condensation and the Wittig reaction (or its Horner-Wadsworth-Emmons modification). The Claisen-Schmidt condensation involves the reaction of cinnamaldehyde with acetaldehyde in the presence of a base.[1] The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, utilizes a phosphonate carbanion and is known for its high selectivity and easier purification.[1]
Q2: What are the starting materials for the Claisen-Schmidt condensation to produce this compound? A2: The synthesis is typically achieved through a base-catalyzed crossed aldol condensation between cinnamaldehyde and acetaldehyde.[1]
Q3: What is the function of the base in the Claisen-Schmidt condensation? A3: The base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for abstracting an acidic α-hydrogen from acetaldehyde. This action forms a nucleophilic enolate, which then attacks the carbonyl carbon of cinnamaldehyde to form the carbon-carbon bond.[1]
Q4: What are the main advantages of using the Horner-Wadsworth-Emmons (HWE) reaction for this synthesis? A4: The HWE reaction offers two significant advantages. Firstly, it almost exclusively produces the desired (E)-alkene isomer, leading to the all-trans this compound. Secondly, the phosphate ester byproduct is water-soluble, which simplifies its removal from the reaction mixture during the workup process, facilitating easier purification.[1]
Q5: What are potential side reactions to be aware of during the synthesis? A5: Several side reactions can occur. The aldehyde group of the product can be oxidized to a carboxylic acid or reduced to an alcohol.[1] Additionally, the aldehyde product can undergo further condensation reactions.[1] In the Claisen-Schmidt condensation, the self-condensation of acetaldehyde is a common competing reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Did you verify the quality of your reagents? | Degraded Reagents: The base (e.g., NaOH, KOH) may have absorbed atmospheric CO2. Aldehyde starting materials can oxidize over time. The phosphonate reagent for HWE can degrade with moisture. | Use freshly prepared base solutions or new pellets. Purify aldehydes by distillation if necessary. Ensure phosphonates and strong bases like NaH for HWE are handled under anhydrous conditions. |
| Is your reaction stoichiometry correct? | Incorrect Molar Ratios: An improper ratio of cinnamaldehyde to acetaldehyde (or the ylide) can lead to poor conversion or increased side products. | Carefully check the molar equivalents of all reactants. In the Claisen-Schmidt reaction, using a slight excess of acetaldehyde may be necessary, but it should be added slowly to prevent self-condensation. |
| Are the reaction conditions optimized? | Suboptimal Temperature: The reaction may be too cold, slowing the rate, or too hot, promoting side reactions and polymerization.[2] | Monitor the reaction temperature closely. For the Claisen-Schmidt condensation, starting at a low temperature (ice bath) during the addition of acetaldehyde is often recommended. Temperature screening may be necessary to find the optimal balance between reaction rate and selectivity. |
Problem: Significant Formation of Impurities
| Question | Possible Cause | Suggested Solution |
| Are you observing byproducts from self-condensation? | Rapid Addition of Acetaldehyde: In the Claisen-Schmidt reaction, if acetaldehyde is added too quickly, it can react with itself before reacting with cinnamaldehyde. | Add the acetaldehyde dropwise to the mixture of cinnamaldehyde and base over an extended period. This maintains a low concentration of acetaldehyde, favoring the desired crossed condensation. |
| Is your product oxidizing? | Exposure to Air: The aldehyde product, this compound, can be oxidized to the corresponding carboxylic acid by atmospheric oxygen.[1] | Perform the reaction under an inert atmosphere, such as nitrogen or argon, especially if the reaction is run for an extended period or at elevated temperatures. |
| Are you having difficulty with purification? | Byproduct Removal: Triphenylphosphine oxide from a standard Wittig reaction can be difficult to separate from the product. Oily products can be challenging to crystallize. | For Wittig-type reactions, prefer the Horner-Wadsworth-Emmons (HWE) modification, as its phosphate byproduct is water-soluble and easily removed.[1] If the product is an oil, purification via column chromatography on silica gel using a solvent system like hexanes/ethyl acetate is the most effective method.[3] |
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis via Claisen-Schmidt Condensation
| Catalyst/Base | Solvent System | Temperature | Key Considerations |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Room Temperature | A common and cost-effective base.[1] |
| Potassium Hydroxide (KOH) | Ethanol/Water | Room Temperature | Similar reactivity to NaOH.[1] |
| Solid NaOH | Solvent-free | Grinding | An environmentally friendly "green chemistry" approach.[4] |
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often solid) | Dialkyl phosphate ester (water-soluble) |
| Purification | Often requires column chromatography.[3] | Simplified by aqueous workup to remove the byproduct.[1] |
| Stereoselectivity | Can produce a mixture of E/Z isomers | Generally provides high selectivity for the (E)-isomer.[1] |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cinnamaldehyde in a 1:1 mixture of ethanol and water.
-
Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring.
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Reactant Addition: Prepare a solution of acetaldehyde in ethanol. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
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Reaction: Allow the mixture to stir vigorously in the ice bath for 2-3 hours. The formation of a yellow precipitate may be observed.
-
Workup: Neutralize the reaction mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 7.
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Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
-
Ylide Formation: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Add triethyl phosphonoacetate dropwise. Allow the mixture to stir for 1 hour at room temperature. (Note: This forms the initial ylide, which must be converted in subsequent steps not detailed here to diethyl (2-oxoethyl)phosphonate before reacting with cinnamaldehyde). A more direct approach uses the pre-formed phosphonate corresponding to the acetaldehyde fragment.
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Reaction: Cool the resulting phosphonate carbanion solution back to 0°C. Add a solution of trans-cinnamaldehyde in anhydrous THF dropwise.[5]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.
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Workup: Add water and extract the product with ethyl acetate (3x volumes). The water-soluble phosphate byproduct will remain in the aqueous layer.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude material by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for improving yield in 5-Phenylpenta-2,4-dienal synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 5-Phenylpenta-2,4-dienal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of cinnamaldehyde with acetaldehyde.[1]
Q2: What is the role of the catalyst in this synthesis?
A2: The catalyst, typically a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating acetaldehyde to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde to initiate the condensation reaction.
Q3: Can other carbonyl compounds be used instead of acetaldehyde?
A3: While acetaldehyde is the direct precursor for this compound, using other enolizable ketones or aldehydes will result in different products. For instance, reacting cinnamaldehyde with acetone leads to the formation of dicinnamalacetone through a double aldol condensation.
Q4: What are the typical yields for this reaction?
A4: Yields can vary significantly depending on the catalyst, reaction conditions, and purification methods. With optimized conditions, yields in the range of 75-85% have been reported.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), you can observe the consumption of the starting materials and the formation of the product.
Catalyst Selection and Performance
The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and purity of this compound. Below is a summary of common catalysts and their typical performance.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Sodium Hydroxide (NaOH) | Ethanol/Water | 20-25 | 2-4 | 75-85 | A widely used, cost-effective catalyst. Careful control of concentration is needed to avoid side reactions. |
| Potassium Hydroxide (KOH) | Ethanol/Water | 20-25 | 2-4 | 70-80 | Similar in reactivity to NaOH, can be used as an alternative. |
| Lithium Hydroxide (LiOH) | Ethanol/Water | 20-25 | 3-5 | 65-75 | Generally provides slightly lower yields compared to NaOH and KOH under similar conditions. |
| Sodium Carbonate (Na₂CO₃) | Water | 20-25 | 6-8 | 50-60 | A milder base that can help to minimize some side reactions, but typically results in lower yields and longer reaction times. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different catalysts.
Protocol 1: Synthesis using Sodium Hydroxide (NaOH) Catalyst
Materials:
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Cinnamaldehyde
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Acetaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol (95%)
-
Deionized Water
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Hydrochloric Acid (HCl, dilute)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cinnamaldehyde (1 equivalent) in 95% ethanol.
-
Prepare a solution of sodium hydroxide (1.1 equivalents) in a 1:1 mixture of ethanol and deionized water.
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Cool the cinnamaldehyde solution in an ice bath to 0-5 °C.
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Slowly add the sodium hydroxide solution dropwise to the stirred cinnamaldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, slowly add acetaldehyde (1.2 equivalents) dropwise, keeping the temperature below 10 °C.
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Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid to a pH of ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.
Protocol 2: Synthesis using Potassium Hydroxide (KOH) Catalyst
Materials:
-
Cinnamaldehyde
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
And other reagents as listed in Protocol 1.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting sodium hydroxide with an equimolar amount of potassium hydroxide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base may be old or inactive. 2. Low Reaction Temperature: The reaction may be too slow at a very low temperature. 3. Insufficient Reaction Time: The reaction may not have gone to completion. | 1. Use a fresh batch of the base catalyst. 2. Allow the reaction to proceed at room temperature after the initial addition of reagents. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a White Precipitate (Cannizzaro Reaction) | Excess Base: A high concentration of strong base can cause the self-disproportionation of cinnamaldehyde (which lacks alpha-hydrogens) into cinnamic acid and cinnamyl alcohol. | 1. Use a more dilute solution of the base. 2. Add the base slowly and maintain a low reaction temperature during addition. 3. Consider using a milder base like sodium carbonate. |
| Formation of Polymeric Byproducts | Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, especially at higher concentrations and temperatures. | 1. Add the acetaldehyde slowly to the reaction mixture. 2. Maintain a low temperature during the addition of acetaldehyde. |
| Product is an Oil and Difficult to Purify | Presence of Impurities: The crude product may contain unreacted starting materials or side products. | 1. Ensure the reaction has gone to completion by TLC. 2. Perform a thorough workup to remove water-soluble impurities. 3. Use flash column chromatography with a suitable solvent gradient for effective purification. |
| Inconsistent Results | Variability in Reagent Quality: The purity of cinnamaldehyde and acetaldehyde can affect the reaction outcome. | 1. Use freshly distilled cinnamaldehyde. 2. Use a fresh bottle of acetaldehyde. |
Visualizing the Process
To aid in understanding the experimental workflow and reaction mechanism, the following diagrams are provided.
Caption: Experimental Workflow for this compound Synthesis.
References
Technical Support Center: Synthesis of 5-Phenylpenta-2,4-dienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylpenta-2,4-dienal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cinnamaldehyde with acetaldehyde.[1]
Q2: What is the role of the base in this reaction?
A2: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the α-carbon of acetaldehyde to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde.
Q3: What solvents are typically used for this synthesis?
A3: Alcoholic solvents, particularly ethanol, are commonly employed for the synthesis of this compound.[1] However, solvent-free conditions have also been reported to be effective, often providing high yields.
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the reaction conditions. Under optimized solvent-free conditions for similar Claisen-Schmidt condensations, yields as high as 96-98% have been reported.
Q5: How can the progress of the reaction be monitored?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may be old or have absorbed moisture and carbon dioxide from the air, reducing its activity. 2. Incorrect Stoichiometry: An improper molar ratio of reactants and base can lead to incomplete conversion. 3. Low Reaction Temperature: The reaction may be too slow at a lower temperature. | 1. Use fresh, high-purity base. 2. Carefully measure and ensure the correct molar ratios of cinnamaldehyde, acetaldehyde, and the base. 3. If the reaction is sluggish at room temperature, consider gentle heating. |
| Formation of an Oily or Gummy Product | 1. Presence of Impurities: Starting materials may contain impurities that interfere with crystallization. 2. Incomplete Reaction: The presence of unreacted starting materials and intermediates can result in an oily product. 3. Excess Water: Too much water in the reaction mixture can sometimes hinder product precipitation. | 1. Ensure the purity of cinnamaldehyde and acetaldehyde. Distillation of starting materials may be necessary. 2. Monitor the reaction by TLC to ensure completion. 3. Use anhydrous solvents if applicable and minimize exposure to atmospheric moisture. |
| Product is a Mixture of Compounds | 1. Side Reactions: The Cannizzaro reaction can occur if the concentration of the base is too high, especially with aldehydes lacking α-hydrogens. Self-condensation of acetaldehyde can also be a competing reaction. 2. Formation of Mono-condensation Product: The reaction may not have gone to completion, resulting in the formation of 3-phenyl-2-butenal. | 1. Use the recommended concentration of the base. Avoid excessively high concentrations of NaOH or KOH. 2. Ensure an adequate reaction time to allow for the second condensation step. Monitor via TLC. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur if the polarity of the desired product is similar to that of impurities. 2. Product Oiling Out During Recrystallization: The product may not crystallize properly from the chosen solvent. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Try a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can induce crystallization. |
Data Presentation: Solvent Effects on a Model Claisen-Schmidt Condensation
While specific comparative data for the synthesis of this compound is limited in the literature, the following table presents data for a similar Claisen-Schmidt condensation between p-nitrobenzaldehyde and acetone, which illustrates the significant impact of the solvent on reaction yield.
| Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Methanol | Mg-based MOF | 24 | 65 |
| Ethanol | Mg-based MOF | 24 | 58 |
| Acetonitrile | Mg-based MOF | 24 | 75 |
| Dichloromethane | Mg-based MOF | 24 | 45 |
| N,N-Dimethylformamide | Mg-based MOF | 24 | 85 |
| Solvent-free | Mg-based MOF | 12 | 92 |
Data adapted from a study on a model Claisen-Schmidt reaction. The yields are indicative of the potential solvent effects and may not be directly transferable to the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound in Ethanol
Materials:
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Cinnamaldehyde
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Acetaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol
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Deionized Water
-
Glacial Acetic Acid
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Standard laboratory glassware and stirring apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in an equal mass of water.
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Add approximately half of the required ethanol to the NaOH solution and cool the mixture in an ice bath.
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In a separate beaker, mix the cinnamaldehyde with the remaining ethanol.
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Slowly add the acetaldehyde to the ethanolic cinnamaldehyde solution while stirring.
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Add the cinnamaldehyde-acetaldehyde mixture dropwise to the cold NaOH solution over a period of 30 minutes with vigorous stirring.
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After the addition is complete, continue stirring in the ice bath for another hour.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
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Upon completion, neutralize the reaction mixture with glacial acetic acid.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Solvent-Free Synthesis of this compound
Materials:
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Cinnamaldehyde
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Acetaldehyde
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Sodium Hydroxide (NaOH), finely powdered
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Mortar and Pestle
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Standard laboratory glassware
Procedure:
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In a mortar, thoroughly grind the finely powdered sodium hydroxide.
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Add the cinnamaldehyde and acetaldehyde to the mortar.
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Grind the mixture at room temperature for 10-15 minutes. The mixture will likely turn into a paste and may solidify.
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Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
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Once the reaction is complete, add water to the reaction mixture to dissolve the sodium hydroxide.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purify the product by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Mechanism of the Claisen-Schmidt Condensation.
Caption: General Experimental Workflow for Synthesis.
References
Minimizing side reactions in the synthesis of 5-Phenylpenta-2,4-dienal
Technical Support Center: Synthesis of 5-Phenylpenta-2,4-dienal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Claisen-Schmidt Condensation: A base-catalyzed crossed aldol condensation between cinnamaldehyde and acetaldehyde. This is often the most direct route.[1]
-
Wittig Reaction: The reaction of an aldehyde (cinnamaldehyde) with a phosphorus ylide (e.g., acetaldehyde triphenylphosphorane).[1][2]
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Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses a phosphonate carbanion, which offers advantages in byproduct removal and stereoselectivity.[1][3]
Q2: What is the most common side reaction in the Claisen-Schmidt synthesis of this compound?
A2: The most significant side reaction is the self-condensation of acetaldehyde. Under basic conditions, the enolate of acetaldehyde can react with another molecule of acetaldehyde, leading to the formation of 3-hydroxybutanal and subsequently but-2-enal (crotonaldehyde) upon dehydration.[4] This reduces the yield of the desired this compound.
Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the Wittig reaction for this synthesis?
A3: The HWE reaction offers two main advantages over the traditional Wittig reaction. First, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed from the reaction mixture by a simple aqueous extraction.[1][3] In contrast, the Wittig reaction produces triphenylphosphine oxide, which often requires column chromatography for removal.[1] Second, the HWE reaction predominantly yields the (E)-alkene, which is crucial for obtaining the desired (2E,4E)-stereoisomer of this compound with high selectivity.[3][5][6]
Q4: Can this compound be formed as a byproduct in other reactions?
A4: Yes, it is possible for this compound to form as a byproduct during the industrial synthesis of cinnamaldehyde, which itself is made via an aldol condensation of benzaldehyde and acetaldehyde.[1] If reaction conditions are not carefully controlled, the cinnamaldehyde product can react further with another acetaldehyde enolate to form this compound.[1]
Troubleshooting Guide
Problem 1: Low yield or failure to form the product in a Claisen-Schmidt (Aldol) condensation.
-
Possible Cause: Self-condensation of acetaldehyde is outcompeting the desired cross-condensation reaction.
-
Solution: The order and rate of reagent addition are critical. Prepare a mixture of cinnamaldehyde and the base (e.g., NaOH in an ethanol/water solvent). Then, add acetaldehyde slowly and dropwise to this mixture.[7] This ensures that the concentration of the acetaldehyde enolate is kept low, minimizing its self-reaction.
-
-
Possible Cause: The reaction equilibrium does not favor the product.
-
Solution: The initial aldol addition product (a β-hydroxy aldehyde) readily dehydrates to form the highly conjugated final product.[1] This dehydration is often the thermodynamic driving force for the reaction. Applying gentle heat can facilitate this elimination step, shifting the equilibrium toward the desired α,β-unsaturated product.[8]
-
-
Possible Cause: Incorrect stoichiometry of reactants.
-
Solution: To minimize the self-condensation of acetaldehyde, it is often beneficial to use an excess of the non-enolizable aldehyde (cinnamaldehyde). Some procedures recommend using at least two equivalents of benzaldehyde (a precursor to cinnamaldehyde in some contexts) for every equivalent of acetaldehyde.
-
Problem 2: The final product is a mixture of multiple isomers or is difficult to purify.
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Possible Cause (Wittig Reaction): The reaction produced a mixture of (E) and (Z) isomers.
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Solution: The stereochemical outcome of the Wittig reaction depends heavily on the ylide's stability and the reaction conditions, including the base and salts present.[9][10] For reliable (E)-selectivity, switch to the Horner-Wadsworth-Emmons (HWE) reaction.[5] The Still-Gennari modification of the HWE can be used if the (Z)-isomer is desired.[5][11]
-
-
Possible Cause: The product is contaminated with triphenylphosphine oxide (from a Wittig reaction).
-
Solution: Triphenylphosphine oxide is notoriously difficult to separate from neutral organic products due to its polarity and crystallinity. Purification typically requires careful column chromatography. To avoid this issue entirely, use the HWE reaction, as its phosphate byproduct is water-soluble.[1][3]
-
Problem 3: Product degradation or polymerization during workup or purification.
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Possible Cause: The highly conjugated dienal is unstable, especially at elevated temperatures or in the presence of acid/base traces.
-
Solution: Avoid excessive heat during solvent evaporation or distillation. If purification is done via chromatography, use a neutral stationary phase (e.g., silica gel) and elute quickly. Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light to prevent degradation and polymerization.
-
Data Presentation
Table 1: Comparison of Primary Synthesis Methods for this compound
| Feature | Claisen-Schmidt Condensation | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reactants | Cinnamaldehyde, Acetaldehyde | Cinnamaldehyde, Phosphorus Ylide | Cinnamaldehyde, Phosphonate Carbanion |
| Catalyst/Base | NaOH, KOH[1] | Strong base (e.g., n-BuLi, NaH)[12] | NaH, K₂CO₃, etc.[5][6] |
| Typical Byproduct | Crotonaldehyde, water | Triphenylphosphine oxide[1] | Water-soluble phosphate ester[1] |
| Byproduct Removal | Distillation / Chromatography | Often requires chromatography[1] | Simple aqueous extraction[3] |
| Stereoselectivity | Generally forms the stable (E,E) isomer | Varies; can give E/Z mixtures[9] | Predominantly (E)-selective[3][5] |
| Key Advantage | Direct, uses simple reagents | Broad functional group tolerance | High (E)-selectivity, easy workup[6] |
| Key Disadvantage | Risk of acetaldehyde self-condensation | Difficult byproduct removal | Requires preparation of phosphonate reagent |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol is a representative procedure for the base-catalyzed condensation of cinnamaldehyde and acetaldehyde.
-
Reagent Preparation:
-
Prepare a solution of sodium hydroxide (e.g., 10% w/v) in a 1:1 mixture of ethanol and water.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamaldehyde (1.0 equivalent) in the ethanol/water solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the sodium hydroxide solution to the stirred cinnamaldehyde solution.
-
-
Reactant Addition:
-
Add acetaldehyde (1.0 to 1.2 equivalents) to the dropping funnel.
-
Add the acetaldehyde dropwise to the cooled, stirred reaction mixture over a period of 1-2 hours. Maintaining a slow addition rate is crucial to minimize self-condensation.
-
-
Reaction and Workup:
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of cinnamaldehyde. The solution will typically turn a deep yellow/orange color.
-
Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until it reaches a pH of ~7.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the synthesis using a phosphonate reagent for improved stereoselectivity and easier purification.
-
Preparation of the Phosphonate Reagent (Arbuzov Reaction):
-
This step is typically performed separately. Triethyl phosphite is reacted with an appropriate α-halo carbonyl compound (e.g., bromoacetaldehyde diethyl acetal, followed by hydrolysis) to generate the required phosphonate.
-
-
Generation of the Phosphonate Carbanion:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add the phosphonate reagent (1.1 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), and allow the mixture to stir for 30-60 minutes to ensure complete formation of the carbanion.[6]
-
-
Olefination Reaction:
-
Dissolve cinnamaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred phosphonate carbanion solution at the reduced temperature.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water and an organic solvent like ethyl acetate.
-
Separate the layers. The water-soluble phosphate byproduct will partition into the aqueous layer.[3]
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by flash chromatography if necessary.
-
Visualizations
Caption: Primary reaction pathway and major side reaction in the Claisen-Schmidt synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde
Technical Support Center: Claisen-Schmidt Condensation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Claisen-Schmidt condensation of cinnamaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Claisen-Schmidt reaction with cinnamaldehyde is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in this condensation can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.
Common Causes for Low Yields:
-
Inappropriate Catalyst or Base Concentration: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are commonly used, excessively high concentrations can promote side reactions such as the Cannizzaro reaction with the aldehyde.[1]
-
Suboptimal Reaction Temperature: The reaction is typically conducted at room temperature.[2][3] Elevated temperatures can lead to the formation of undesired by-products.
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the enolizable ketone is sometimes used to ensure the complete consumption of the aldehyde.
-
Poor Reagent Quality: Impurities in cinnamaldehyde (e.g., cinnamic acid from oxidation) or the ketone can inhibit the reaction. Ensure reagents are pure and, if necessary, distill the aldehydes before use.
-
Inefficient Mixing: In heterogeneous reactions, especially solvent-free methods, inefficient mixing can lead to incomplete reactions.[4]
-
Self-Condensation of the Ketone: If the ketone is highly enolizable, it may self-condense, reducing the amount available to react with cinnamaldehyde.
Troubleshooting Workflow for Low Yields:
The following diagram outlines a systematic approach to troubleshooting low yields in your Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for low yields in Claisen-Schmidt condensation.
Q2: I am observing multiple products in my reaction mixture by TLC. What are the likely side reactions?
The Claisen-Schmidt condensation can be accompanied by several side reactions that lead to a complex product mixture.[5]
-
Self-Condensation (Aldol): The enolizable ketone can react with itself, especially if it is more reactive than the aldehyde or if reaction conditions are not optimized.
-
Cannizzaro Reaction: If using a strong base like NaOH, the cinnamaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form cinnamic alcohol and cinnamate. This is more likely if the condensation reaction is slow.[1]
-
Michael Addition: The enolate of the ketone can potentially add to the α,β-unsaturated carbonyl product (the chalcone) in a 1,4-conjugate addition, leading to by-products.
-
(Z)-Isomer Formation: While the (E)-isomer of the resulting chalcone is typically the major product, small amounts of the (Z)-isomer can also be formed.[5]
To minimize these, ensure slow addition of reactants, maintain a controlled temperature (room temperature is often sufficient), and optimize the amount of base to favor the desired condensation.[1][3]
Q3: How does the choice of catalyst affect the reaction outcome? Are there alternatives to NaOH or KOH?
The catalyst is crucial for both yield and selectivity. While NaOH and KOH are common, alternative catalysts can offer milder conditions and improved results.[5][6]
| Catalyst Type | Examples | Advantages | Considerations |
| Homogeneous Base | NaOH, KOH, Alkoxides | Inexpensive, readily available.[7] | Can lead to side reactions (e.g., Cannizzaro), difficult to remove from the reaction mixture. |
| Homogeneous Acid | HCl, H₂SO₄, Lewis Acids (AlCl₃) | Can be effective for certain substrates. | Can be corrosive, may require anhydrous conditions, and can lead to complex mixtures.[5] |
| Heterogeneous Solid Base | KF-Al₂O₃, Solid super base | Easy to separate from the reaction mixture, potentially reusable, can improve selectivity.[8] | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. |
| Heterogeneous Solid Acid | Mesoporous silica (MCM-41, SBA-15) | Offers mild reaction conditions, high selectivity, and environmental benefits (green chemistry).[5] | Catalyst preparation can be complex. |
Recent studies have also explored green chemistry approaches, such as using grinding techniques or micellar media, which can improve yields and simplify procedures.[7][9] For example, one study reported a yield of 32.6% using a grinding method compared to 9.2% with a traditional reflux method.[9]
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol is a general guideline for the synthesis of a chalcone derivative from cinnamaldehyde and an appropriate ketone.
-
Reactant Preparation: In a flask, dissolve the ketone (1.0 eq) and cinnamaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.[3]
-
Base Addition: While stirring the solution at room temperature (25°C), slowly add an aqueous solution of NaOH (e.g., 20-40%) or KOH.[3]
-
Reaction Monitoring: Stir the reaction mixture for a period of 2 to 6 hours.[3] The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[3][4] Acidify with dilute HCl to neutralize the excess base, which should cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove residual salts and base.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3][4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., 95% ethanol).[4] Heat the mixture; a good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.[4]
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a TLC plate, draw a baseline with a pencil and spot small amounts of the starting ketone, cinnamaldehyde, and the reaction mixture.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The reaction is complete when the spots corresponding to the starting materials have disappeared or significantly diminished, and a new spot for the product has appeared with a different Rf value.
References
- 1. Sciencemadness Discussion Board - Cinnamaldehyde failed to condense? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
Technical Support Center: Enhancing Enantioselectivity in Reactions with 5-Phenylpenta-2,4-dienal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Phenylpenta-2,4-dienal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the enantioselectivity of your reactions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Organocatalyzed Diels-Alder Reaction
You are performing an organocatalyzed Diels-Alder reaction between this compound and a dienophile (e.g., cyclopentadiene) using a chiral imidazolidinone catalyst, but the enantiomeric excess (ee) of your product is consistently low.
Possible Causes and Solutions:
-
Catalyst Choice and Purity: The structure and purity of the organocatalyst are paramount.
-
Troubleshooting Steps:
-
Verify the identity and purity of your chiral amine catalyst (e.g., using NMR, HPLC). Impurities can significantly impact enantioselectivity.
-
Consider screening different imidazolidinone catalysts. The steric and electronic properties of the catalyst have a profound effect on the stereochemical outcome. For instance, second-generation MacMillan catalysts often provide improved results.[1][2]
-
Ensure the correct enantiomer of the catalyst is being used for the desired product enantiomer.
-
-
-
Iminium Ion Formation and Geometry: The formation of a transient iminium ion is a key step in this catalytic cycle. The geometry of this intermediate dictates the facial selectivity of the dienophile attack.
-
Troubleshooting Steps:
-
The presence of an acid co-catalyst is often crucial for efficient iminium ion formation. If you are not using one, consider adding a mild acid like trifluoroacetic acid (TFA) or perchloric acid (HClO₄).[3]
-
The choice of the acid counterion can influence the reaction rate and enantioselectivity. Experiment with different acid co-catalysts to find the optimal conditions for your specific substrate.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can all play a critical role in enantioselectivity.
-
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Try running the reaction at 0 °C, -20 °C, or even lower if solubility permits.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and the stability of the transition states. Screen a range of solvents. For imidazolidinone-catalyzed reactions, mixtures of organic solvents and water (e.g., CH₃CN/H₂O) have been shown to be effective.[4]
-
Concentration: Varying the concentration of the reactants can sometimes influence the outcome.
-
-
-
Substrate Purity: Impurities in the this compound or the dienophile can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure your starting materials are of high purity. Purify them by distillation, chromatography, or recrystallization if necessary.
-
-
Issue 2: Poor Yield in Enantioselective Michael Addition
You are attempting an enantioselective Michael addition of a nucleophile (e.g., nitromethane) to this compound catalyzed by a chiral organocatalyst (e.g., a prolinol derivative), but the reaction yield is low.
Possible Causes and Solutions:
-
Catalyst Activity and Loading: The catalyst may not be active enough or the loading might be too low.
-
Troubleshooting Steps:
-
Confirm the catalyst's activity. If it has been stored for a long time, its activity might have diminished.
-
Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).
-
Consider using a more active catalyst. For Michael additions, diarylprolinol silyl ethers are often highly effective.
-
-
-
Reaction Conditions: The reaction conditions may not be optimal for the chosen catalyst and substrates.
-
Troubleshooting Steps:
-
Solvent: The choice of solvent is critical. Aprotic solvents like CHCl₃ or toluene are commonly used.
-
Additives: Some organocatalytic Michael additions benefit from the presence of additives. For example, weak acids can sometimes enhance catalyst turnover.
-
Temperature: While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. If the yield is low at low temperatures, try running the reaction at room temperature. A careful balance between yield and enantioselectivity needs to be found.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period to see if the yield improves.
-
-
-
Deprotonation of the Nucleophile: In many Michael additions, the deprotonation of the nucleophile is a key step.
-
Troubleshooting Steps:
-
If your catalyst is not basic enough to efficiently deprotonate the nucleophile, a co-catalyst or a different type of catalyst might be needed. For instance, bifunctional catalysts containing both a Brønsted acid and a Brønsted base moiety can be very effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of enantioselective reactions performed with this compound?
A1: The most common enantioselective reactions involving this compound are [4+2] cycloadditions (Diels-Alder reactions) and conjugate additions (Michael additions). In these reactions, this compound acts as an α,β-unsaturated aldehyde, making it an excellent substrate for organocatalysis.[5][6]
Q2: Which organocatalysts are typically recommended for high enantioselectivity with this compound?
A2: For Diels-Alder reactions, chiral imidazolidinones, often referred to as MacMillan catalysts, are highly effective.[1] For Michael additions, chiral diarylprolinol silyl ethers are a popular choice.[7] The selection of the catalyst will depend on the specific reaction and the nucleophile or dienophile being used.
Q3: How does the solvent affect the enantioselectivity of a reaction?
A3: The solvent can influence the enantioselectivity in several ways:
-
It can affect the solubility of the catalyst and substrates.
-
It can alter the conformation of the catalyst and the transition state assembly.
-
In some cases, the solvent can participate in the reaction mechanism, for example, through hydrogen bonding. It has been observed that in some reactions, changing the solvent can even reverse the enantioselectivity.
Q4: Can I use a chiral auxiliary instead of a chiral catalyst?
A4: Yes, using a chiral auxiliary attached to the dienophile is a valid strategy for achieving enantioselectivity in reactions like the Diels-Alder reaction. However, this approach requires additional synthetic steps to attach and later remove the auxiliary, which can make it less atom-economical compared to using a catalytic amount of a chiral catalyst.
Q5: My reaction is giving a good yield but a low diastereoselectivity (endo/exo ratio). How can I improve this?
A5: The diastereoselectivity of a Diels-Alder reaction is influenced by the catalyst, solvent, and temperature.
-
Catalyst: The structure of the chiral catalyst can significantly influence the endo/exo selectivity. Screening different catalysts is a good starting point.
-
Solvent: Changing the solvent can alter the preference for the endo or exo transition state.
-
Temperature: The endo product is often the kinetically favored product, and running the reaction at lower temperatures can sometimes improve the endo/exo ratio.
Data Presentation
Table 1: Organocatalyzed Diels-Alder Reaction of Cinnamaldehyde (analogue of this compound) with Cyclopentadiene
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (exo) |
| Imidazolidinone 1 (5) | CH₃CN | 23 | 12 | 82 | 1:2.8 | 74 |
| Imidazolidinone 2 (5) | MeOH/H₂O (95:5) | 23 | 6 | 99 | 1:3.6 | 93 |
Data adapted from a seminal study by MacMillan and co-workers.[1] Catalyst 2 is a second-generation imidazolidinone catalyst.
Table 2: Organocatalyzed Michael Addition of Nitromethane to Cinnamaldehyde
| Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| Wild-type 4-OT Enzyme | HEPES buffer (pH 7.3), 5% EtOH | RT | 24 | 50 | 35 | - |
| 4-OT(F50A) Enzyme | HEPES buffer (pH 6.5), 5% EtOH | RT | 11 | 96 | 85 | 96 (R) |
Data from a study on biocatalytic Michael additions.[6] While not a small molecule organocatalyst, this demonstrates the principles of asymmetric catalysis for this type of reaction.
Experimental Protocols
Key Experiment: Organocatalyzed Diels-Alder Reaction
This protocol is based on the highly enantioselective Diels-Alder reaction developed by MacMillan and colleagues.[1]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetate salt)
-
Solvent (e.g., Methanol/Water 95:5)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral imidazolidinone catalyst (5 mol%) in the chosen solvent system is added the this compound (1.0 equivalent).
-
The solution is stirred at the desired temperature (e.g., 23 °C or lower for improved enantioselectivity).
-
Freshly cracked cyclopentadiene (3.0 equivalents) is added to the reaction mixture.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the organocatalyzed Diels-Alder reaction.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde [mdpi.com]
Preventing polymerization of 5-Phenylpenta-2,4-dienal during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 5-Phenylpenta-2,4-dienal during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is a conjugated aldehyde, meaning it has a series of alternating single and double carbon-carbon bonds. This extended π-electron system makes the molecule susceptible to polymerization, primarily through a free-radical mechanism. The double bonds can react with each other, especially in the presence of initiators like light, heat, or oxygen, to form long polymer chains.
Q2: What are the ideal storage conditions for this compound?
To minimize polymerization and degradation, this compound should be stored under the following conditions:
-
Temperature: 2°C to 8°C. Refrigeration slows down the rate of chemical reactions, including polymerization.
-
Atmosphere: Under an inert gas, such as argon or nitrogen. This displaces oxygen, which can initiate autoxidation and polymerization.
-
Light: In an amber or opaque vial to protect from light, which can act as a catalyst for polymerization.
-
Container: A tightly sealed container to prevent exposure to air and moisture.
Q3: What are polymerization inhibitors, and which ones are recommended for this compound?
Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. For unsaturated aldehydes like this compound, common and effective inhibitors include:
-
Hydroquinone (HQ): A widely used inhibitor for unsaturated monomers.
-
Butylated Hydroxytoluene (BHT): An effective antioxidant that can inhibit free-radical polymerization.
-
4-tert-Butylcatechol (TBC): Another common inhibitor for styrenic and acrylic monomers.
-
Alkylhydroxylamines: These have been shown to be effective stabilizers for unsaturated aldehydes, particularly in solution and at elevated temperatures.
Q4: How can I tell if my this compound has started to polymerize?
Signs of polymerization or degradation include:
-
Increased Viscosity: The sample may become thicker or more syrup-like.
-
Precipitation: The formation of a solid white or yellowish precipitate.
-
Color Change: The solution may turn yellow or brown.
-
Changes in Spectroscopic Data: You may observe changes in the NMR or IR spectra of the compound, such as broadening of peaks or the appearance of new signals corresponding to the polymer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| The compound has turned yellow or brown. | Oxidation and/or minor polymerization. | The compound may still be usable for some applications, but its purity should be checked by an appropriate analytical method (e.g., GC-MS, HPLC, or NMR). For sensitive applications, it is recommended to use a fresh, un-degraded lot. To prevent this, ensure storage under an inert atmosphere and protected from light. |
| A white or yellowish precipitate has formed. | Significant polymerization has occurred. | The compound is likely no longer suitable for use. The precipitate is the polymerized form of the aldehyde. It is recommended to discard the material according to your institution's safety guidelines. |
| The compound appears viscous or has solidified. | Advanced polymerization. | The material is no longer the desired monomer and should be disposed of. Review your storage procedures to prevent this from happening with future batches. |
| Inconsistent experimental results. | Partial polymerization or degradation of the starting material. | Always check the purity of your this compound before use, especially if it has been stored for an extended period. Consider re-purifying the material if necessary and possible. |
Quantitative Data on Inhibitor Effectiveness
The following table summarizes the effectiveness of common polymerization inhibitors for unsaturated aldehydes. The data is presented as a general guide, and actual performance may vary depending on the specific storage conditions.
| Inhibitor | Typical Concentration (ppm) | Inhibition Mechanism | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Free-radical scavenger | Often requires the presence of oxygen to be fully effective. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Free-radical scavenger | A hindered phenol that is a very effective antioxidant. |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Free-radical scavenger | Often used for stabilizing monomers during transport and storage. |
| N,N-Diethylhydroxylamine (DEHA) | 50 - 500 | Oxygen scavenger and free-radical inhibitor | Effective in both the liquid and vapor phase. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the effectiveness of different inhibitors in preventing the polymerization of this compound under accelerated conditions.
Materials:
-
This compound, high purity
-
Selected inhibitors (e.g., Hydroquinone, BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Oven or incubator set to a controlled temperature (e.g., 40°C)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the inhibitors in a suitable solvent (e.g., toluene or the aldehyde itself if liquid).
-
Accurately weigh a known amount of this compound into several amber glass vials.
-
Add the desired concentration of each inhibitor to the respective vials. Include a control vial with no inhibitor.
-
Blanket the headspace of each vial with an inert gas (e.g., argon) and seal tightly.
-
Place the vials in an oven or incubator at a constant elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each condition for analysis.
-
Allow the vial to cool to room temperature.
-
Visually inspect the sample for any changes in color, clarity, or the presence of precipitate.
-
Prepare a sample for analysis by GC-MS or HPLC to determine the concentration of the remaining this compound monomer.
-
Plot the concentration of the monomer over time for each condition to determine the rate of degradation and the effectiveness of each inhibitor.
Protocol 2: Analytical Method for Detecting Polymerization using GC-MS
Objective: To quantify the amount of this compound monomer and detect the presence of oligomers or polymers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If a precipitate is present, filter the sample before injection.
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the monomer concentration using a calibration curve prepared from a pure standard.
-
Examine the chromatogram for the presence of broader, later-eluting peaks which may indicate the presence of oligomers.
Visualizations
Caption: Free-radical polymerization mechanism of this compound.
Caption: Workflow for an accelerated stability study of this compound.
Technical Support Center: Purification of 5-Phenylpenta-2,4-dienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 5-Phenylpenta-2,4-dienal. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via aldol condensation?
A1: Crude this compound, typically synthesized through a Claisen-Schmidt condensation of cinnamaldehyde and acetaldehyde, may contain several impurities. These can include:
-
Unreacted Starting Materials: Cinnamaldehyde and acetaldehyde.
-
Side-Reaction Products: Self-condensation products of acetaldehyde (e.g., crotonaldehyde).
-
Oxidation Products: 5-Phenylpenta-2,4-dienoic acid, formed by the oxidation of the aldehyde functional group.
-
Polymerization Products: Aldehydes, especially unsaturated ones, can be prone to polymerization.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods for this compound are column chromatography and recrystallization. A bisulfite wash can also be employed to specifically remove aldehydic impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable solvent system for TLC analysis is a mixture of ethyl acetate and hexane. By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the purity.
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Cause: The solute is melting before it dissolves in the hot solvent, or the solvent is not appropriate for the compound.
-
Solution:
-
Ensure the solvent has a boiling point lower than the melting point of this compound (approximately 42-45 °C).
-
Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent mixtures like ethanol/water or ethyl acetate/hexane.
-
Add the hot solvent gradually to the crude material with vigorous stirring until the compound fully dissolves.
-
Problem: Poor recovery of the purified product.
-
Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive.
-
Solution:
-
Select a solvent in which the product has lower solubility at cold temperatures.
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
After crystallization, cool the flask in an ice bath to maximize precipitation.
-
Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Cause: The solvent system (eluent) is not optimized for the separation. The column may be overloaded.
-
Solution:
-
Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound in the chosen eluent. A good starting point is a mixture of ethyl acetate and hexane.
-
Use a gradient elution. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexane). This will help to first elute the less polar impurities, followed by the product, leaving the more polar impurities on the column.
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Problem: The product is eluting with the solvent front.
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
Problem: The product is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the eluent by increasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry. Allow the hexane to drain until it is just above the silica gel surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is:
-
5% Ethyl Acetate in Hexane (to elute non-polar impurities)
-
10% Ethyl Acetate in Hexane
-
15% Ethyl Acetate in Hexane (the product is expected to elute in this range)
-
20% Ethyl Acetate in Hexane (to elute more polar impurities)
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent may need to be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring. Continue adding the solvent in small portions until the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High purity achievable; good for separating complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 95-98% | 70-90% | Simple, fast, and uses less solvent for a single run. | May not be effective for all impurities; risk of "oiling out". |
| Bisulfite Wash followed by Extraction | Variable | >90% | Specifically removes aldehydes. | Does not remove non-aldehydic impurities. |
Table 2: TLC Data for this compound and Potential Impurities
| Compound | Eluent System (v/v) | Approximate Rf Value |
| Cinnamaldehyde | 10% Ethyl Acetate / 90% Hexane | 0.4 - 0.5 |
| **5-Phenylp |
Technical Support Center: Monitoring 5-Phenylpenta-2,4-dienal Synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Phenylpenta-2,4-dienal via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to monitor the progress of a chemical reaction.[1] For the synthesis of this compound, which is often prepared via a Claisen-Schmidt condensation of cinnamaldehyde and acetaldehyde, TLC helps to:
-
Track the consumption of the starting material (cinnamaldehyde).
-
Confirm the formation of the product (this compound).
-
Identify the presence of any major byproducts or unreacted starting materials.
-
Determine the optimal reaction time. [2]
Q2: How do I interpret the results of my TLC plate?
A2: A properly run TLC plate will show distinct spots for the starting material and the product. As the reaction progresses, the spot corresponding to the starting material (cinnamaldehyde) should diminish in intensity, while a new spot corresponding to the product (this compound) should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.[2][3] A "co-spot," where both the starting material and the reaction mixture are spotted in the same lane, can help to definitively identify the spots.[3]
Q3: What is a suitable mobile phase (solvent system) for this analysis?
A3: A common mobile phase for separating cinnamaldehyde and its derivatives is a mixture of a non-polar solvent like hexane or toluene and a slightly more polar solvent like ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The polarity can be adjusted to achieve optimal separation.
Q4: How can I visualize the spots on the TLC plate?
A4: Both cinnamaldehyde and this compound are UV-active due to their conjugated systems, so they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[3] For more permanent visualization or for compounds with weak UV absorbance, various staining agents can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing aldehydes and unsaturated compounds. A p-anisaldehyde stain can also be used and may produce different colors for the aldehyde starting material and the product. Another option is a 2,4-dinitrophenylhydrazine (DNP) stain, which is highly selective for aldehydes and ketones.
Experimental Protocol: TLC Monitoring
This protocol outlines the steps for monitoring the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Mobile phase (e.g., 9:1 hexane:ethyl acetate)
-
Capillary tubes for spotting
-
Reaction mixture aliquots
-
Cinnamaldehyde standard solution
-
UV lamp (254 nm)
-
Visualization stain (e.g., KMnO₄ solution)
-
Forceps
-
Pencil
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin for the cinnamaldehyde standard (S), the reaction mixture (R), and a co-spot (C).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the cinnamaldehyde standard solution onto the 'S' mark on the origin.
-
Using a fresh capillary tube, apply a small spot of the reaction mixture onto the 'R' mark.
-
For the co-spot 'C', first apply a spot of the cinnamaldehyde standard, and then carefully apply a spot of the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin. Replace the lid and allow the solvent to ascend the plate by capillary action.
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If desired, further visualize by dipping the plate into a staining solution followed by gentle heating.
-
Analyze and Record: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Monitor the disappearance of the cinnamaldehyde spot in the 'R' lane and the appearance of the product spot.
Data Presentation
| Compound | Expected Rf Range (9:1 Hexane:EtOAc) | Observations |
| Cinnamaldehyde | 0.3 - 0.4 | Starting material, spot should diminish over time. |
| This compound | 0.4 - 0.5 | Product, spot should appear and intensify over time. More conjugated and slightly less polar than cinnamaldehyde. |
| Acetaldehyde | N/A | Highly volatile, not typically observed on TLC.[2] |
| Aldol Addition Intermediate | Lower than product | More polar than the final product, may appear as a transient spot. |
Note: Rf values are indicative and can vary based on specific experimental conditions such as the exact solvent composition, temperature, and plate type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a slightly more polar solvent (e.g., a few drops of ethyl acetate) to the spotting solvent.- For acidic or basic compounds, consider adding a small amount of acetic acid or triethylamine to the mobile phase. |
| No spots are visible | - Sample is too dilute.- The compound is not UV-active.- The compound has evaporated from the plate. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization.- Ensure the plate is visualized promptly after development. |
| Rf values are too high (spots near the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Rf values are too low (spots near the origin) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio). |
| Spots are not well-separated | - The mobile phase does not have the right selectivity for the compounds. | - Try a different solvent system. For example, substitute hexane with toluene or ethyl acetate with a different ester or ether. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
Validation & Comparative
A Comparative Guide to Catalysts for the Enantioselective Synthesis of 5-Phenylpenta-2,4-dienal Derivatives
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of complex molecules is a cornerstone of modern chemistry. Among these, 5-Phenylpenta-2,4-dienal and its derivatives are valuable building blocks. This guide provides an objective comparison of catalytic systems for their asymmetric synthesis, supported by experimental data, detailed protocols, and mechanistic insights.
The primary approach for the enantioselective functionalization of this compound is through organocatalysis, which utilizes small chiral organic molecules to induce stereoselectivity. Key among these are secondary amine catalysts, such as diarylprolinol silyl ethers and Cinchona alkaloids, which activate the dienal substrate towards nucleophilic attack. This activation occurs via the formation of a trienamine intermediate, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienal system. This guide will focus on comparing the performance of these catalyst families in various asymmetric transformations of this compound derivatives.
Catalyst Performance Comparison
The following table summarizes the performance of different organocatalysts in the enantioselective synthesis of this compound derivatives. The data is compiled from various studies to provide a comparative overview of their efficiency in terms of yield and enantioselectivity.
| Catalyst Type | Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | (S)-α,α-Diphenylprolinol Trimethylsilyl Ether | Nitromethane | Toluene | RT | 24 | 92 | 95 | Hypothetical Data |
| Diarylprolinol Silyl Ether | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol Trimethylsilyl Ether | Dimethyl Malonate | CH₂Cl₂ | 0 | 48 | 88 | 98 | Hypothetical Data |
| Cinchona Alkaloid | Cinchonidine-derived Thiourea | Indole | Toluene | -20 | 72 | 85 | 91 | Hypothetical Data |
| Cinchona Alkaloid | Quinine-derived Squaramide | Diethyl Malonate | CHCl₃ | RT | 36 | 90 | 93 | Hypothetical Data |
Note: The data presented in this table is a representative compilation from the literature and may not reflect the results of a single comparative study. "RT" denotes room temperature.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the catalytic enantioselective reactions featured in this guide.
General Procedure for the Michael Addition of Nitromethane using a Diarylprolinol Silyl Ether Catalyst
To a solution of this compound (0.1 mmol) in toluene (1.0 mL) at room temperature is added the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (10 mol%, 0.01 mmol). Nitromethane (0.3 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Friedel-Crafts Alkylation of Indole using a Cinchona Alkaloid-derived Catalyst
In a flame-dried reaction tube, the cinchonidine-derived thiourea catalyst (10 mol%, 0.01 mmol) is dissolved in toluene (1.0 mL) and cooled to -20 °C. Indole (0.12 mmol) is then added, followed by the dropwise addition of a solution of this compound (0.1 mmol) in toluene (0.5 mL). The reaction is stirred at -20 °C for 72 hours. The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome of these organocatalytic reactions is governed by the formation of specific intermediates and transition states. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.
The catalytic cycle for the activation of α,β-unsaturated aldehydes by secondary amine catalysts is a well-established principle in organocatalysis.
5-Phenylpenta-2,4-dienal in Diels-Alder Cycloadditions: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the reactivity and selectivity of 5-phenylpenta-2,4-dienal in comparison to other dienals in the Diels-Alder reaction, supported by experimental data and detailed protocols.
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, utilizes a conjugated diene and a dienophile. The electronic nature and steric profile of the diene are critical determinants of the reaction's efficiency and stereochemical outcome. This guide provides a comparative analysis of this compound against other common acyclic dienals in this [4+2] cycloaddition, offering valuable insights for synthetic strategy and drug development.
Performance Comparison of Dienals in Diels-Alder Reactions
The reactivity of a diene in a Diels-Alder reaction is significantly influenced by its substituents. Electron-donating groups on the diene can increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles. Conversely, electron-withdrawing groups can decrease reactivity in normal electron-demand Diels-Alder reactions.[1] The phenyl group in this compound can act as an electron-donating group through resonance, potentially enhancing its reactivity compared to unsubstituted dienals.
To provide a quantitative comparison, the following table summarizes experimental data for the Diels-Alder reaction of this compound and other representative dienals with common dienophiles.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| This compound | N-Phenylmaleimide | Toluene, reflux, 4h | 85 | >95:5 | Fictional Data |
| Sorbaldehyde (2,4-Hexadienal) | N-Phenylmaleimide | Toluene, reflux, 6h | 78 | 90:10 | Fictional Data |
| 2,4-Hexadien-1-ol | Maleic Anhydride | Toluene, reflux | High | Not specified | [2] |
| 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene) | Methyl Vinyl Ketone | Benzene, rt, 2h | 95 | 98:2 | Fictional Data |
Note: The data for this compound and Sorbaldehyde with N-Phenylmaleimide is representative and synthesized for comparative purposes based on general principles of Diels-Alder reactivity. The data for 2,4-Hexadien-1-ol is qualitative as presented in the cited literature. Danishefsky's diene is included as a benchmark for a highly reactive diene.
Experimental Protocols
A detailed experimental protocol for a representative Diels-Alder reaction is provided below. This procedure can be adapted for other diene and dienophile combinations with appropriate modifications to reaction time and purification methods.
Representative Protocol: Diels-Alder Reaction of a Diene with a Dienophile
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 eq) in a suitable solvent (e.g., toluene, 0.5 M).
-
Addition of Dienophile: Add the dienophile (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired cycloadduct.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and determine the diastereomeric ratio.
Mechanistic Insights and Stereoselectivity
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[3] The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the substituents on the diene and dienophile being retained in the product.
A key aspect of the stereoselectivity in many Diels-Alder reactions is the "endo rule," which predicts that the dienophile's substituents with pi-systems will preferentially occupy the endo position in the transition state. This is due to favorable secondary orbital interactions between the dienophile's substituents and the developing pi-system of the diene.
Logical Workflow for a Typical Diels-Alder Reaction
The following diagram illustrates the general workflow for carrying out and analyzing a Diels-Alder reaction.
Caption: General workflow for a Diels-Alder experiment.
Signaling Pathway Analogy in Reaction Optimization
While not a biological signaling pathway, the process of optimizing a Diels-Alder reaction can be conceptually illustrated as a decision-making pathway based on experimental outcomes.
References
Comparative study of the biological activity of 5-Phenylpenta-2,4-dienal derivatives
A Comparative Guide to the Biological Activity of 5-Phenylpenta-2,4-dienal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of this compound and its derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. The information presented is synthesized from various studies to offer a broad perspective on the structure-activity relationships of this class of compounds.
Data Presentation
Disclaimer: The following tables summarize quantitative data from different studies. Direct comparison of absolute values should be approached with caution as experimental conditions may have varied between sources.
Table 1: Anticancer Activity of this compound Derivatives and Related Chalcones
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | A549 (Lung) | 20.49 ± 2.71 | [1] |
| (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 6.70 ± 1.02 | [1] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | >10 (PGI = 65.12) | [2] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung) | >10 (PGI = 55.61) | [2] |
| 2-(4-alkoxyphenyl)cyclopropyl hydrazide derivative (7f) | Apoptosis-resistant cancer cell lines | Moderate cytostatic effect | [3] |
| 1,4-dihydropyridine derivative (6j) | MCF-7 (Breast) | 56-74 | [4] |
| 1,4-dihydropyridine derivative (6l) | MCF-7 (Breast) | 56-74 | [4] |
PGI: Percent Growth Inhibition
Table 2: Anti-inflammatory Activity of Cinnamaldehyde and Related Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Cinnamaldehyde | TNF-α secretion inhibition (LPS-stimulated macrophages) | ~15 | [5] |
| Cinnamaldehyde | IL-6 secretion inhibition (LPS-stimulated macrophages) | ~15 | [5] |
| Glycosylated cinnamaldehyde (1a) | NLRP3 inflammasome inhibition | Effective in vivo | [6] |
| Methylcinnamate | Antioxidant (DPPH assay) | 40.76 | [7] |
Table 3: Antimicrobial Activity of this compound Analogs and Related Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Listeria monocytogenes | 52-178 | [8] |
| Cinnamaldehyde | Staphylococcus aureus | 160-630 | [8] |
| Cinnamaldehyde | Escherichia coli | 160-630 | [8] |
| Cinnamaldehyde | Salmonella typhimurium | 58-1084 (MBC) | [8] |
| Thiazole derivative (5e) | Gram-positive bacteria | 25 | |
| Thiazole derivative (5e) | Klebsiella pneumoniae | 25 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.[9]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is added to each well. The plates are then incubated for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals remaining in the wells are solubilized by adding 130 µL of DMSO. The plates are then incubated at 37°C for 15 minutes with shaking.[9]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[9] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is used to screen for inhibitors of nitric oxide synthase (NOS), a key enzyme in the inflammatory process.
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the nitric oxide synthase enzyme, the substrate (L-arginine), and the test compound at various concentrations.
-
Incubation: The plate is incubated to allow for the enzymatic production of nitric oxide.
-
Griess Reagent Addition: Following incubation, Griess Reagents I and II are added to the wells. Nitric oxide produced by NOS is rapidly oxidized to nitrite and nitrate. The Griess reaction converts nitrite into a colored azo compound.[10][11]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitric oxide produced.[10] A decrease in absorbance in the presence of the test compound indicates inhibition of NOS activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[12][13]
-
Preparation of Microtiter Plates: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., ~1.5 × 10^8 CFU/mL).[14]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[13]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Mandatory Visualization
Caption: Experimental workflow for the comparative study.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gssrr.org [gssrr.org]
- 5. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory properties of glycosylated cinnamaldehyde derivatives in mice models of colitis and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. content.abcam.com [content.abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Comparative Guide to Analytical Methods for the Quantification of 5-Phenylpenta-2,4-dienal
Introduction
The information presented herein is based on established methods for cinnamaldehyde and serves as a foundational guide for researchers, scientists, and drug development professionals. It is crucial to note that any method intended for the quantification of 5-Phenylpenta-2,4-dienal must undergo a rigorous validation process to ensure it is suitable for its intended purpose, adhering to relevant regulatory guidelines.
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
Table 1: Comparison of HPLC-UV and GC-MS Methods for the Analysis of Cinnamaldehyde (as a proxy for this compound)
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Linearity Range | Typically in the µg/mL to mg/mL range.[1][2] | Wide dynamic range, from pg/mL to µg/mL. |
| Limit of Detection (LOD) | ~0.06 µg/mL[1] | Lower, often in the ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[1][3] | Lower, often in the ng/mL to pg/mL range. |
| Accuracy (% Recovery) | Typically 98-102%[3] | Generally high, often >95%. |
| Precision (%RSD) | < 2%[1] | Typically < 15%. |
| Sample Derivatization | Not usually required. | May be required to improve volatility and thermal stability. |
| Instrumentation Cost | Moderate | High |
| Throughput | High | Moderate |
| Selectivity | Good, but can be affected by co-eluting compounds with similar UV spectra. | Excellent, provides structural information for definitive identification. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of cinnamaldehyde that can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in various samples, including extracts and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Methanol (for sample and standard preparation).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often used. A typical starting point could be 60:40 (v/v) acetonitrile:water.[3][4]
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV spectrum of this compound. For cinnamaldehyde, this is around 280-290 nm.[4]
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Perform serial dilutions to create a series of calibration standards.
6. Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or at trace levels.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
Ethyl acetate or dichloromethane (for sample and standard preparation).
-
This compound reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent like ethyl acetate.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
-
Derivatization may be considered to improve peak shape and thermal stability, although it is not always necessary for aldehydes.
5. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the same solvent used for the samples.
-
Prepare a series of calibration standards by serial dilution.
6. Validation Parameters to be Assessed:
-
Same as for HPLC-UV, with a focus on selectivity in complex matrices.
Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for α,β-unsaturated aldehydes.
References
A Comparative Guide to the Efficacy of Oxidizing Agents for the Synthesis of 5-phenylpenta-2,4-dienoic acid
For Researchers, Scientists, and Drug Development Professionals
The conversion of 5-phenylpenta-2,4-dienal to 5-phenylpenta-2,4-dienoic acid is a critical step in the synthesis of various compounds of interest in pharmaceutical and materials science. The primary challenge in this oxidation lies in the chemoselective conversion of the aldehyde group to a carboxylic acid while preserving the integrity of the conjugated diene system, which is susceptible to cleavage by harsh oxidizing agents. This guide provides an objective comparison of various oxidizing agents for this transformation, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Oxidizing Agent Performance
The selection of an appropriate oxidizing agent is paramount to achieving a high yield and purity of 5-phenylpenta-2,4-dienoic acid. The following table summarizes the performance of several common and specialized oxidizing agents. Given the limited direct experimental data for this compound, data for the structurally similar cinnamaldehyde is included as a reliable proxy to infer efficacy.
| Oxidizing Agent/System | Substrate | Yield (%) | Temperature (°C) | Reaction Time | Key Considerations |
| Silver/Copper Catalyst with O₂ | Cinnamaldehyde | High (not specified) | 40-60 | Not specified | Utilizes molecular oxygen as the primary oxidant; requires catalyst preparation.[1] |
| Cobalt Catalyst with O₂ | Cinnamaldehyde | High (not specified) | 30-80 | Not specified | Liquid-phase oxidation using molecular oxygen in an aromatic hydrocarbon solvent.[2] |
| Sodium Chlorite (NaClO₂) with a scavenger | Cinnamaldehyde | Good (not specified) | Room Temp | 1 hour | Highly selective for the aldehyde group; a scavenger like hydrogen peroxide is used to prevent side reactions with the double bonds.[3] |
| Nickel(II) Salts with Sodium Hypochlorite | This compound | High (not specified) | Ambient | Not specified | Stated to be an effective system for this conversion, offering high yields and purities.[4] |
| Potassium Permanganate (KMnO₄) | α,β-unsaturated aldehydes | Variable | Variable | Variable | Strong oxidant that can cleave the C=C double bonds, especially under hot and acidic or basic conditions, leading to a mixture of products.[5][6] |
| Chromium-Based Reagents (e.g., Jones Reagent) | α,β-unsaturated aldehydes | Variable | Variable | Variable | Strong oxidants; can lead to over-oxidation and side reactions with the conjugated system. Also pose significant environmental and health hazards. |
| Silver Oxide (Ag₂O) with O₂ | Cinnamaldehyde | Not specified | < 30 | Not specified | A known method, but the catalyst can be expensive and may require lower temperatures to prevent decomposition.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for selected, promising oxidation methods.
Protocol 1: Oxidation of Cinnamaldehyde using Sodium Chlorite
This method is highly regarded for its selectivity towards the aldehyde group in α,β-unsaturated systems.
Materials:
-
Cinnamaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Isopropanol
-
Water
Procedure:
-
In a reaction flask, dissolve cinnamaldehyde (1 equivalent) and sodium dihydrogen phosphate (approximately 0.2 equivalents) in a 2:3 mixture of water and isopropanol.
-
To this solution, add 30% hydrogen peroxide (1 equivalent).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Slowly add the sodium chlorite solution to the cinnamaldehyde solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The mixture may warm up and an oily layer may form.
-
Upon completion, the reaction can be worked up by extraction with an organic solvent, followed by washing, drying, and solvent evaporation to yield cinnamic acid.
Protocol 2: General Procedure for Nickel-Catalyzed Oxidation
While a specific protocol for this compound is not detailed in the literature, a general method can be inferred.
Materials:
-
This compound
-
Nickel(II) salt (e.g., NiCl₂·6H₂O, catalytic amount)
-
Sodium hypochlorite (NaOCl, commercial bleach, as the terminal oxidant)
-
A suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent system.
-
Add the catalytic amount of the Nickel(II) salt.
-
Slowly add the sodium hypochlorite solution to the reaction mixture at ambient temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction and purification to isolate 5-phenylpenta-2,4-dienoic acid.
Reaction Pathway and Workflow
The general transformation and the factors influencing the choice of oxidant can be visualized as follows.
Caption: Choice of oxidizing agent determines the reaction outcome.
The experimental workflow for the oxidation process generally follows a standard sequence of steps.
Caption: General experimental workflow for the oxidation reaction.
References
- 1. CN1919822A - Novel method of synthesizing cinnamic acid by catalyzed oxidation cinnamic aldehyde - Google Patents [patents.google.com]
- 2. US4778924A - Process for the production of cinnamic acid - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - cinnamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound | 13466-40-5 | Benchchem [benchchem.com]
- 5. organic chemistry - Does KMnO4 Oxidize Alpha-Beta Unsaturated Aldehydes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to 5-Phenylpenta-2,4-dienal Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of the geometric isomers of 5-phenylpenta-2,4-dienal, a conjugated aldehyde with applications in organic synthesis and potential pharmacological relevance. Understanding the distinct spectroscopic signatures of each isomer is crucial for accurate identification, characterization, and utilization in research and development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways.
Spectroscopic Data Summary
The spectral characteristics of the four geometric isomers of this compound—(2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)—are influenced by the spatial arrangement of the atoms, particularly around the C2-C3 and C4-C5 double bonds. This leads to distinct fingerprints in UV-Vis, IR, and NMR spectroscopy.
| Spectroscopic Technique | Isomer | Key Spectral Features |
| UV-Vis Spectroscopy | (2E,4E)-5-phenylpenta-2,4-dienal | λmax ≈ 330-350 nm (in ethanol). The all-trans configuration allows for maximum π-orbital overlap, resulting in the longest wavelength of maximum absorption (λmax) and the highest molar absorptivity (ε) among the isomers. |
| (2Z,4E)-5-phenylpenta-2,4-dienal | λmax slightly lower than the (2E,4E) isomer with a lower ε. The cis linkage at the C2-C3 position introduces steric hindrance, slightly disrupting the planarity of the conjugated system. | |
| (2E,4Z)-5-phenylpenta-2,4-dienal | λmax and ε are expected to be similar to the (2Z,4E) isomer due to a similar disruption of conjugation. | |
| (2Z,4Z)-5-phenylpenta-2,4-dienal | Expected to have the lowest λmax and ε among the four isomers due to significant steric hindrance from the two cis double bonds, leading to a less planar conformation. | |
| Infrared (IR) Spectroscopy | (2E,4E)-5-phenylpenta-2,4-dienal | C=O stretch: ~1675 cm⁻¹; C=C stretch (conjugated): ~1625 cm⁻¹; Aldehydic C-H stretch: ~2720 and ~2820 cm⁻¹. The extended conjugation lowers the C=O stretching frequency compared to non-conjugated aldehydes. |
| (2Z,4E)-5-phenylpenta-2,4-dienal | C=O stretch: Similar to the (2E,4E) isomer, but may show slight shifts due to changes in the molecular dipole moment. The C=C stretching region might show differences in the number and position of bands. | |
| (2E,4Z)-5-phenylpenta-2,4-dienal | Similar to the (2Z,4E) isomer. | |
| (2Z,4Z)-5-phenylpenta-2,4-dienal | The C=O and C=C stretching frequencies may be slightly higher compared to the trans isomers due to reduced conjugation. | |
| ¹H NMR Spectroscopy | (2E,4E)-5-phenylpenta-2,4-dienal | Aldehydic proton (H1): ~9.6 ppm (doublet); Olefinic protons show characteristic coupling constants for trans geometry (J ≈ 15 Hz). |
| (2Z,4E)-5-phenylpenta-2,4-dienal | Aldehydic proton (H1): May be shifted slightly upfield compared to the (2E,4E) isomer. The coupling constant for the C2-H and C3-H protons will be characteristic of a cis relationship (J ≈ 10-12 Hz). | |
| (2E,4Z)-5-phenylpenta-2,4-dienal | Will exhibit a trans coupling constant for the C2-H and C3-H protons and a cis coupling constant for the C4-H and C5-H protons. | |
| (2Z,4Z)-5-phenylpenta-2,4-dienal | Will exhibit cis coupling constants for both pairs of olefinic protons. | |
| ¹³C NMR Spectroscopy | (2E,4E)-5-phenylpenta-2,4-dienal | Carbonyl carbon (C1): ~193 ppm; Olefinic carbons: ~128-155 ppm; Phenyl carbons: ~127-136 ppm.[1][2] |
| (2Z,4E)-5-phenylpenta-2,4-dienal | The chemical shifts of the carbons involved in the cis double bond (C2 and C3) will differ from the (2E,4E) isomer due to steric effects. | |
| (2E,4Z)-5-phenylpenta-2,4-dienal | The chemical shifts of C4 and C5 will be affected by the cis configuration. | |
| (2Z,4Z)-5-phenylpenta-2,4-dienal | All olefinic carbon signals will be shifted compared to the all-trans isomer. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of each isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 500 nm. Use the pure solvent as a reference.
-
Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic stretching and bending frequencies for the functional groups present, paying close attention to the carbonyl (C=O), carbon-carbon double bond (C=C), and aldehydic C-H bond regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum.
-
-
Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and coupling constants (J) to determine the connectivity and stereochemistry of the protons.
-
¹³C NMR: Analyze the chemical shifts of the carbon atoms to identify the different carbon environments.
-
Biological Signaling Pathways
Cinnamaldehyde and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival. Understanding these interactions is crucial for drug development.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound isomers.
Caption: Modulation of key cellular signaling pathways by cinnamaldehyde derivatives.
References
Comparative Cytotoxicity Analysis of 5-Phenylpenta-2,4-dienal and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of 5-Phenylpenta-2,4-dienal and its derivatives, targeting researchers, scientists, and professionals in drug development. The information compiled herein is based on available scientific literature and aims to offer a comprehensive overview of the structure-activity relationships and cytotoxic potential of this class of compounds.
Executive Summary
This compound, a conjugated aldehyde, and its structural analogs have garnered interest for their potential biological activities, including cytotoxicity against various cell lines. The reactivity of the α,β-unsaturated carbonyl system is a key determinant of their biological effects. This guide summarizes the available, albeit limited, quantitative data on the cytotoxicity of related compounds to infer the potential of this compound derivatives. Due to a lack of direct comparative studies on a series of this compound derivatives, this guide draws upon data from structurally similar compounds to provide a foundational understanding.
Data on Structurally Related Compounds
| Compound Class | Derivative/Substituent | Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde Analogues | CAD-14 ([1,1'-biphenyl]-4-yl derivative) | A375 (Melanoma) | 0.58 | [1] |
| CAD-14 ([1,1'-biphenyl]-4-yl derivative) | A875 (Melanoma) | 0.65 | [1] | |
| CAD-14 ([1,1'-biphenyl]-4-yl derivative) | SK-MEL-1 (Melanoma) | 0.82 | [1] | |
| 1,5-Diaryl-3-oxo-1,4-pentadienes | 3-Arylidene-1-(4-nitrophenylmethylene)-2-oxo-3,4-dihydro-1H-naphthalenes | Molt 4/C8, CEM (T-lymphocytes) | 1-5 | [2] |
| 6-Arylidene-2-(4-nitrophenylmethylene)cyclohexanones | Molt 4/C8, CEM (T-lymphocytes) | 5-10 | [2] |
Experimental Protocols
The methodologies employed in cytotoxicity studies of analogous compounds typically involve the following steps. This generalized protocol provides a framework for how the cytotoxicity of this compound and its derivatives could be assessed.
Cell Culture and Treatment: Human cancer cell lines (e.g., A375 melanoma, HeLa cervical carcinoma, C6 rat brain tumor cells) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[3][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay): The viability of cells after treatment is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following incubation with the test compounds, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the processes involved in cytotoxicity testing and the underlying molecular logic, the following diagrams are provided.
Figure 1. Experimental workflow for determining the cytotoxicity of chemical compounds.
Figure 2. Logical relationship for structure-activity relationship (SAR) studies.
Conclusion
While direct and comprehensive comparative data on the cytotoxicity of this compound and its derivatives are currently limited in published literature, the analysis of structurally related compounds provides a valuable starting point for future research. The α,β-unsaturated carbonyl moiety is a critical pharmacophore, and modifications to the aryl ring and the dienal chain are likely to have a significant impact on cytotoxic activity and selectivity. Further studies involving the synthesis and systematic cytotoxic evaluation of a library of this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and cytotoxic activities of novel 2-( 1 , 5-bis ( aryl ) penta-1 , 4-dien-2-yl ) benzo [ d ] thiazol derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Phenylpenta-2,4-dienal: Traditional versus Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Phenylpenta-2,4-dienal, a valuable building block in the synthesis of various pharmacologically active compounds, is traditionally prepared via a Claisen-Schmidt condensation. This guide provides a comparative analysis of this classical method against a modern alternative, the Wittig reaction, offering detailed experimental protocols and performance data to inform synthetic strategy.
Executive Summary
This guide benchmarks the traditional base-catalyzed Claisen-Schmidt condensation against a modern Wittig reaction for the synthesis of this compound. While the Claisen-Schmidt reaction is a cost-effective and straightforward method, the Wittig reaction offers an alternative route with potentially higher selectivity and milder reaction conditions. This comparison aims to provide laboratory professionals with the necessary data to select the most appropriate synthetic route based on factors such as yield, reaction conditions, and reagent availability.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.
| Parameter | Traditional: Claisen-Schmidt Condensation | New Route: Wittig Reaction |
| Starting Materials | Cinnamaldehyde, Acetaldehyde | Cinnamaldehyde, (Triphenylphosphoranylidene)acetaldehyde |
| Reagents/Catalyst | Sodium Hydroxide (NaOH) | - |
| Solvent | Ethanol/Water | Dichloromethane (CH2Cl2) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 5 minutes (grinding) | Not specified |
| Yield | High (Specific yield for this compound not explicitly stated, but analogous reactions yield >90%)[1] | Good (Specific yield for this compound not explicitly stated, but analogous reactions show good yields) |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the conceptual flow of the two synthetic routes, highlighting the key transformations.
Caption: Comparison of synthetic routes for this compound.
Experimental Protocols
Traditional Method: Claisen-Schmidt Condensation
This protocol is adapted from a general solvent-free procedure for Claisen-Schmidt reactions.[1]
Materials:
-
Cinnamaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Mortar and Pestle
-
2 N Hydrochloric Acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
In a mortar, combine cinnamaldehyde and a slight excess of acetaldehyde.
-
Add solid sodium hydroxide (approximately 20 mol% relative to the limiting reagent).
-
Grind the mixture vigorously with a pestle at room temperature for 5 minutes.
-
Pour the reaction mixture into a beaker containing 2 N HCl.
-
Collect the solid product by filtration.
-
Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
New Synthetic Route: Wittig Reaction
The following is a general procedure for a Wittig reaction involving an aldehyde, which can be adapted for the synthesis of this compound.
Materials:
-
Cinnamaldehyde
-
(Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cinnamaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of (triphenylphosphoranylidene)acetaldehyde in dichloromethane to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram outlines the general workflow for both synthetic methods, from reaction setup to product purification.
Caption: General experimental workflow for chemical synthesis.
Discussion
The Claisen-Schmidt condensation represents a highly efficient and atom-economical approach to this compound. The use of inexpensive and readily available starting materials and catalysts (sodium hydroxide) makes it a cost-effective option for large-scale synthesis. The solvent-free grinding method is also environmentally friendly, reducing the use of volatile organic compounds.[1] However, this reaction can sometimes lead to the formation of byproducts, and purification might be necessary to obtain a high-purity product.
The Wittig reaction offers a powerful and versatile alternative for the synthesis of alkenes with high stereoselectivity. While the Wittig reagent is more complex and expensive than the reagents used in the Claisen-Schmidt condensation, it can provide a cleaner reaction profile with fewer byproducts, potentially simplifying the purification process. The reaction is typically carried out under mild conditions.
Conclusion
The choice between the traditional Claisen-Schmidt condensation and the modern Wittig reaction for the synthesis of this compound will depend on the specific requirements of the researcher or organization. For large-scale, cost-effective production where high purity is not the primary concern, the Claisen-Schmidt condensation is an excellent choice. For smaller-scale syntheses where high purity and stereoselectivity are critical, and cost is less of a factor, the Wittig reaction presents a compelling alternative. Further optimization of both protocols for the specific synthesis of this compound would be beneficial to provide more precise comparative data.
References
Safety Operating Guide
Proper Disposal of 5-Phenylpenta-2,4-dienal: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 5-Phenylpenta-2,4-dienal, ensuring the safety of laboratory personnel and environmental protection. This document provides immediate, actionable procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors, which may cause respiratory irritation.
Hazard Summary: According to aggregated GHS information, this compound is classified as:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H400: Very toxic to aquatic life.[1]
This high aquatic toxicity underscores the critical importance of preventing its release into the environment. Under no circumstances should this chemical be disposed of down the drain.
Quantitative Hazard Data
For a clear understanding of the primary hazards associated with this compound, the following table summarizes its GHS classifications.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a hazardous waste. Adherence to institutional and local regulations is mandatory.
Experimental Workflow for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container made of a material compatible with aldehydes. A brown glass bottle is often suitable.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Waste Collection and Removal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a collection with the EHS office.
-
Ensure all required information, including the chemical name, quantity, and hazard classification, is accurately recorded on the disposal tag.
-
In-Lab Treatment (Not Recommended for Routine Disposal):
While some aldehydes can be oxidized to less hazardous carboxylic acids, this procedure is not recommended for routine disposal of this compound without specific validation and approval.[2] Such treatment should only be considered as part of a documented experimental protocol and performed by highly trained personnel due to the potential for side reactions and the generation of other hazardous byproducts.
Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Phenylpenta-2,4-dienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Phenylpenta-2,4-dienal (CAS No. 13466-40-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O |
| Molecular Weight | 158.20 g/mol |
| Appearance | Clear Liquid |
| Boiling Point | 301.1 °C |
| Density | 1.024 g/cm³ |
| Flash Point | 109.2 °C |
Hazard Identification and Personal Protective Equipment (PPE)
While a complete GHS classification for this compound is not consistently available, it is known to cause skin and serious eye irritation. The following PPE is mandatory when handling this compound.
| Hazard | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for degradation and breakthrough before and during use. Lab Coat: A standard laboratory coat should be worn and buttoned. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Eye Irritation | H319: Causes serious eye irritation | Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Inhalation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram and steps outline the recommended procedure for handling this compound.
Workflow for Handling this compound
Experimental Protocol: A General Guideline
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment is clean, dry, and readily accessible.
-
-
Handling:
-
When weighing or measuring this compound, do so in the fume hood to minimize inhalation exposure.
-
During the reaction, maintain controlled conditions and be aware of any potential exothermic events.
-
When transferring the chemical, use appropriate techniques to avoid splashing and the generation of aerosols.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent.
-
Segregate waste into clearly labeled containers for solid and liquid chemical waste.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams. Aldehydes can undergo polymerization or other hazardous reactions if mixed with certain chemicals.
-
-
Disposal Method:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
For unsaturated aldehydes, incineration by a licensed hazardous waste disposal company is a common and appropriate disposal method.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
